7-Hydroxytetradecanedioyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H60N7O20P3S |
|---|---|
Molekulargewicht |
1023.9 g/mol |
IUPAC-Name |
14-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-8-hydroxy-14-oxotetradecanoic acid |
InChI |
InChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-15-14-24(44)37-16-17-66-26(47)13-9-5-7-11-22(43)10-6-3-4-8-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53) |
InChI-Schlüssel |
XNIDCTBXUTWGMA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Putative Synthesis Pathway of 7-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a putative metabolic pathway for the synthesis of 7-Hydroxytetradecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative. Due to a lack of direct experimental evidence for this specific molecule in the current scientific literature, this document presents a hypothesized pathway based on established principles of fatty acid and dicarboxylic acid metabolism. The proposed pathway involves two key enzymatic steps: the in-chain hydroxylation of tetradecanedioic acid, followed by the activation of the resulting 7-hydroxytetradecanedioic acid to its coenzyme A (CoA) ester. This guide provides a theoretical framework, including potential enzymatic players, hypothetical quantitative data, detailed experimental protocols for analogous reactions, and pathway and workflow visualizations to stimulate further research into this and similar metabolic pathways.
Introduction
Dicarboxylic acids are endogenous metabolites that play various roles in cellular metabolism and signaling. They are typically formed through the ω-oxidation of monocarboxylic fatty acids. Further modifications of these dicarboxylic acids, such as hydroxylation, can lead to a diverse array of signaling molecules and metabolic intermediates. This guide focuses on the theoretical synthesis of a specific, yet currently uncharacterized, molecule: this compound. Understanding the synthesis of such molecules is crucial for elucidating novel metabolic pathways and for the development of new therapeutic agents targeting lipid metabolism.
The Putative this compound Synthesis Pathway
The proposed synthesis of this compound initiates from the dicarboxylic acid, tetradecanedioic acid. The pathway is hypothesized to proceed in two main steps as detailed below.
Step 1: In-chain Hydroxylation of Tetradecanedioic Acid
The first committed step is the hydroxylation of tetradecanedioic acid at the 7th carbon position to form 7-hydroxytetradecanedioic acid. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. While CYP enzymes are well-known for ω-hydroxylation of fatty acids, in-chain hydroxylation is also a documented catalytic activity. Specific CYP isozymes, potentially within the CYP4 family, could exhibit the regioselectivity required for this transformation.
Reaction:
Tetradecanedioic acid + NADPH + H⁺ + O₂ → 7-hydroxytetradecanedioic acid + NADP⁺ + H₂O
Step 2: CoA Ligation of 7-Hydroxytetradecanedioic Acid
The second and final step is the activation of the hydroxylated dicarboxylic acid to its corresponding CoA ester, this compound. This reaction is catalyzed by a dicarboxylyl-CoA synthetase (also known as dicarboxylate—CoA ligase). These enzymes utilize ATP to adenylate the carboxyl group, which is then attacked by coenzyme A to form the thioester bond.
Reaction:
7-hydroxytetradecanedioic acid + CoA + ATP → this compound + AMP + PPi
Quantitative Data (Illustrative)
The following table presents hypothetical quantitative data for the enzymes in the putative pathway. These values are illustrative and are based on known kinetic parameters for similar enzymes acting on related substrates. They are intended to provide a theoretical baseline for future experimental investigation.
| Enzyme Class | Putative Enzyme | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg protein) |
| Cytochrome P450 Monooxygenase | CYP4 family member | Tetradecanedioic acid | 50 - 200 | 1 - 10 |
| Dicarboxylyl-CoA Synthetase | Dicarboxylate—CoA ligase | 7-hydroxytetradecanedioic acid | 10 - 100 | 5 - 50 |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to study the proposed pathway.
In-chain Hydroxylation Assay for a Putative Hydroxylase
This protocol describes a general method for detecting the in-chain hydroxylation of a dicarboxylic acid using a microsomal preparation containing cytochrome P450 enzymes.
Materials:
-
Microsomal protein fraction (from a relevant tissue or cell line)
-
Tetradecanedioic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., a structurally similar hydroxylated dicarboxylic acid)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS analysis)
-
GC-MS system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the microsomal protein, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, tetradecanedioic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Add the internal standard.
-
Extract the lipids from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to prepare it for GC-MS analysis.
-
Analyze the sample by GC-MS to identify and quantify the 7-hydroxytetradecanedioic acid product based on its mass spectrum and retention time relative to the internal standard.
Dicarboxylyl-CoA Synthetase Activity Assay
This protocol outlines a spectrophotometric assay to measure the activity of a dicarboxylyl-CoA synthetase.
Materials:
-
Purified or partially purified dicarboxylyl-CoA synthetase
-
7-hydroxytetradecanedioic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Pyrophosphatase (to drive the reaction forward)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, pyrophosphatase, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 7-hydroxytetradecanedioic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of DTNB in buffer. DTNB reacts with the remaining free CoA to produce a colored product.
-
Measure the absorbance of the solution at 412 nm.
-
The decrease in free CoA, and thus the enzyme activity, is determined by comparing the absorbance to a standard curve of known CoA concentrations.
Visualizations
Putative this compound Synthesis Pathway
Caption: A putative two-step enzymatic pathway for the synthesis of this compound.
General Experimental Workflow for Pathway Elucidation
Caption: A general workflow for the experimental validation of a hypothesized metabolic pathway.
Conclusion and Future Directions
The synthesis pathway for this compound presented in this guide is a theoretical construct based on our current understanding of lipid metabolism. While plausible, it requires rigorous experimental validation. Future research should focus on identifying the specific cytochrome P450 enzyme responsible for the C7-hydroxylation of tetradecanedioic acid and characterizing the dicarboxylyl-CoA synthetase that acts on the hydroxylated intermediate. Furthermore, sensitive analytical methods should be employed to search for the presence of 7-hydroxytetradecanedioic acid and its CoA ester in various biological systems. Elucidating this and other novel metabolic pathways will undoubtedly open new avenues for understanding cellular physiology and for the development of innovative therapeutic strategies.
The Endogenous Function of 7-Hydroxytetradecanedioyl-CoA: An Uncharted Territory in Metabolism
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific endogenous function, metabolic pathways, and physiological significance of 7-Hydroxytetradecanedioyl-CoA. Despite extensive searches of established biochemical and metabolic databases, direct information on this particular molecule is not available in the public domain. Therefore, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways directly involving this compound cannot be constructed at this time.
The absence of information suggests that this compound may be a novel or yet-to-be-characterized metabolite. Its name suggests it is a derivative of tetradecanedioic acid, a 14-carbon dicarboxylic acid, which has been hydroxylated at the 7th carbon and activated with Coenzyme A. Dicarboxylic acids are known products of omega-oxidation of fatty acids, a metabolic pathway that becomes more prominent when beta-oxidation is impaired.
While direct evidence is lacking, we can speculate on its potential roles based on the functions of structurally related molecules. Hydroxylated fatty acids and their CoA esters are involved in various biological processes, including:
-
Intermediates in Fatty Acid Oxidation: Hydroxylated fatty acids can be intermediates in the alpha- and omega-oxidation pathways.
-
Signaling Molecules: Some hydroxylated fatty acids act as signaling molecules, modulating inflammation and other cellular processes.
-
Structural Components of Lipids: They can be incorporated into complex lipids, altering membrane properties.
Given the current void in the literature, the scientific community, particularly researchers in metabolomics, lipidomics, and drug discovery, are presented with a unique opportunity for investigation. Future research into this compound could potentially unveil novel metabolic pathways and therapeutic targets.
Charting the Course for Future Investigation: A Proposed Research Workflow
To elucidate the endogenous function of this compound, a multi-pronged experimental approach is necessary. The following workflow outlines a potential strategy for researchers to characterize this enigmatic molecule.
Caption: A proposed experimental workflow for the characterization of this compound.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways for this compound have been identified, we can propose a hypothetical pathway based on the known actions of other fatty acid derivatives. For instance, some hydroxylated fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
Caption: A hypothetical signaling pathway involving this compound as a nuclear receptor agonist.
The exploration of this compound stands as a frontier in metabolic research. The development of analytical standards and advanced mass spectrometry techniques will be pivotal in detecting and quantifying this molecule in biological systems. Subsequent functional studies will be essential to unravel its physiological role and its potential as a biomarker or therapeutic target in human health and disease. Researchers are encouraged to embark on this line of inquiry to fill this notable gap in our understanding of lipid metabolism.
7-Hydroxytetradecanedioyl-CoA: A Core Component in Dicarboxylic Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative role of 7-hydroxytetradecanedioyl-CoA in fatty acid metabolism. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge of dicarboxylic acid metabolism, cytochrome P450-mediated fatty acid oxidation, and peroxisomal β-oxidation to construct a scientifically grounded framework for its function. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders, metabolic diseases, and the development of novel therapeutics targeting these pathways. We present detailed inferred metabolic pathways, relevant experimental protocols for the analysis of related acyl-CoA species, and quantitative data from analogous systems to facilitate further research in this area.
Introduction: The Significance of Dicarboxylic Acids
Dicarboxylic acids are metabolites that are typically present in low concentrations in urine. However, their excretion is significantly increased in conditions where mitochondrial β-oxidation of fatty acids is impaired. This leads to an upregulation of alternative fatty acid metabolism pathways, primarily ω-oxidation followed by peroxisomal β-oxidation. Dicarboxylic aciduria is a key diagnostic marker for several inherited metabolic disorders.[1][2][3][4] The study of dicarboxylic acid metabolism is crucial for understanding the pathophysiology of these diseases and for developing targeted therapies.
This compound is a proposed intermediate in the metabolism of tetradecanedioic acid, a 14-carbon dicarboxylic acid. This guide will explore its inferred synthesis, subsequent metabolic fate, and the broader context of its role in cellular lipid homeostasis.
Inferred Metabolic Pathway of this compound
The metabolism of this compound is intricately linked to the ω-oxidation of fatty acids and the subsequent β-oxidation of the resulting dicarboxylic acids within peroxisomes.
Formation of Tetradecanedioic Acid via ω-Oxidation
Under conditions of fatty acid overload or impaired mitochondrial β-oxidation, long-chain fatty acids are shunted to the endoplasmic reticulum for ω-oxidation. This process is initiated by the cytochrome P450 CYP4A family of enzymes, which hydroxylate the terminal methyl group of the fatty acid.[5][6][7] This is followed by successive oxidations to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. In the case of tetradecanoic acid, this results in tetradecanedioic acid.
Peroxisomal β-Oxidation of Tetradecanedioic Acid
Dicarboxylic acids are primarily metabolized through β-oxidation in peroxisomes.[8][9][10] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the chain-shortening of fatty acids that are poor substrates for mitochondria.[10]
The proposed pathway leading to and from this compound is as follows:
-
Activation: Tetradecanedioic acid is activated to tetradecanedioyl-CoA in the peroxisome.
-
Dehydrogenation: Tetradecanedioyl-CoA undergoes dehydrogenation by a peroxisomal acyl-CoA oxidase.
-
Hydration: The resulting enoyl-CoA is hydrated. It is at this stage or a subsequent one that hydroxylation at the 7th carbon could occur, though the precise mechanism is not elucidated in the available literature. A more likely direct precursor would be the β-oxidation of a longer-chain hydroxylated dicarboxylic acid.
-
Dehydrogenation to a Ketoacyl-CoA: The hydroxyl group is then oxidized to a ketone.
-
Thiolytic Cleavage: The ketoacyl-CoA is cleaved by a thiolase to yield a shortened dicarboxylyl-CoA and acetyl-CoA.
Based on its name, this compound is a 14-carbon dicarboxylic acid activated with Coenzyme A and hydroxylated at the 7th carbon. This structure suggests it is an intermediate in the β-oxidation of a longer-chain dicarboxylic acid or a product of specific hydroxylation events.
Quantitative Data
Table 1: Kinetic Parameters of CYP4A11-mediated Arachidonic Acid ω-hydroxylation
| CYP4A11 Variant | Vmax (pmol/min/mg protein) | Km (μM) |
| Wild-type | 15.6 ± 1.2 | 13.4 ± 2.1 |
| CYP4A11-v1 | Not Detected | Not Determined |
| CYP4A11-v2 | Not Detected | Not Determined |
| CYP4A11-v3 | 1.2 ± 0.3 | Not Determined |
| CYP4A11-v4 | Not Detected | Not Determined |
| CYP4A11-v7 | Not Detected | Not Determined |
| Data from a study on arachidonic acid, a substrate for CYP4A11, indicating the enzyme's role in fatty acid hydroxylation.[5] |
Table 2: Urinary Dicarboxylic Acid Excretion in Metabolic Disorders
| Condition | Adipic Acid (C6) | Suberic Acid (C8) | Sebacic Acid (C10) |
| Normal | Trace | Trace | Trace |
| MCAD Deficiency | Greatly Increased | Greatly Increased | Increased |
| Zellweger Syndrome | Increased | Increased | Greatly Increased |
| This table provides a qualitative representation of dicarboxylic aciduria patterns in different diseases.[1][2][3][4] |
Experimental Protocols
The analysis of acyl-CoA species such as this compound requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.
General Protocol for Acyl-CoA Extraction and Analysis by LC-MS/MS
This protocol is adapted from methods used for the analysis of short-chain acyl-CoAs and can be optimized for longer-chain, hydroxylated species.[11][12][13][14]
Objective: To extract and quantify acyl-CoA species from biological samples (cells or tissues).
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Acetonitrile with 0.1% formic acid (Solvent B)
-
Water with 0.1% formic acid (Solvent A)
-
Internal standards (isotopically labeled acyl-CoAs)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer on ice.
-
Add internal standards to the homogenate.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 Solvent A:Solvent B).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient of Solvent A and Solvent B on a C18 column.
-
Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined empirically or from theoretical fragmentation patterns.
-
Logical Relationships in Fatty Acid Metabolism Regulation
The metabolism of dicarboxylic acids is tightly regulated and interconnected with other lipid metabolic pathways. The peroxisome plays a central role in handling fatty acids that cannot be efficiently metabolized by the mitochondria.
Conclusion and Future Directions
This compound is a putative intermediate in the peroxisomal β-oxidation of dicarboxylic acids. While direct evidence is currently lacking, its existence and role can be inferred from our understanding of fatty acid metabolism. Further research is needed to definitively identify and quantify this metabolite in biological systems and to elucidate the specific enzymes involved in its formation and degradation. Such studies will be invaluable for a more complete understanding of fatty acid oxidation disorders and for the development of novel diagnostic and therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers to pursue these investigations.
References
- 1. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C6-C10-dicarboxylic aciduria: investigations of a patient with riboflavin responsive multiple acyl-CoA dehydrogenation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of 10 CYP4A11 allelic variants to evaluate the effect of genotype on arachidonic acid ω-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP4A11 | Abcam [abcam.co.jp]
- 7. CYP4A11 cytochrome P450 family 4 subfamily A member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Discovery and Characterization of 7-Hydroxytetradecanedioyl-CoA
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific data on the discovery or characterization of 7-Hydroxytetradecanedioyl-CoA. Therefore, this technical guide serves as a representative framework for researchers, scientists, and drug development professionals. It outlines the established methodologies and logical workflows that would be employed in the discovery and characterization of a novel hydroxylated dicarboxylic acyl-CoA, using this compound as a hypothetical subject.
Introduction
Long-chain hydroxylated dicarboxylic acids and their corresponding Coenzyme A (CoA) esters are emerging as important metabolites in cellular physiology and pathology. These molecules are typically products of fatty acid oxidation pathways, particularly ω-oxidation, and are further metabolized through peroxisomal β-oxidation.[1][2][3][4][5][6][7][8][9][10] Their study can provide insights into metabolic dysregulation in various diseases. This guide details a hypothetical pathway for the discovery, characterization, and functional analysis of this compound.
Discovery and Identification
The initial discovery of a novel metabolite like this compound would likely arise from untargeted metabolomics studies of biological samples under specific conditions, such as inborn errors of metabolism or drug-induced metabolic shifts.
The primary methods for identifying novel lipid metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14][15][16][17][18][19][20][21][22][23][24]
-
GC-MS Analysis of the Hydroxy Dicarboxylic Acid: For GC-MS analysis, the free 7-hydroxytetradecanedioic acid would be derivatized, typically by methylation of the carboxyl groups and trimethylsilylation of the hydroxyl group, to increase volatility.[13][19][21][22] The resulting mass spectrum would provide a unique fragmentation pattern, allowing for structural elucidation.
-
LC-MS/MS Analysis of the Acyl-CoA: Direct analysis of the intact this compound would be performed using LC-MS/MS.[11][12][15][18][23] This technique is essential for analyzing non-volatile and thermally labile molecules like acyl-CoAs. The fragmentation pattern in MS/MS would confirm the presence of the CoA moiety and provide structural information on the acyl chain.
Table 1: Hypothetical Mass Spectrometry Data for this compound and its Precursor
| Analyte | Derivatization | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| 7-Hydroxytetradecanedioic Acid | Methylated, TMS | Electron Ionization (EI) | 418.3 | 259.2, 203.1, 131.1 |
| This compound | None | ESI+ | 1024.4 | 809.3, 507.2, 428.1, 303.1 |
Proposed Metabolic Pathway
This compound is likely an intermediate in the metabolism of long-chain fatty acids. The proposed pathway involves ω-oxidation followed by β-oxidation.
The biosynthesis of the precursor, 7-hydroxytetradecanedioic acid, likely originates from the ω-oxidation of a monocarboxylic fatty acid, followed by chain shortening via β-oxidation.[2][3][4][5][6][7][9] A plausible route is the ω-oxidation of a C14 or longer monounsaturated fatty acid, with subsequent hydroxylation and oxidation steps. The formation of the CoA ester would then be catalyzed by an acyl-CoA synthetase.
Dicarboxylic acyl-CoAs are primarily catabolized through the peroxisomal β-oxidation pathway.[1][7][8][10][25][26] This process would shorten the carbon chain of this compound, ultimately yielding smaller dicarboxylic acyl-CoAs and acetyl-CoA.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
A multi-step organic synthesis would be required to produce an analytical standard.[27][28][29][30][31][32][33][34] A possible route involves the protection of one carboxyl group of a shorter dicarboxylic acid, followed by chain elongation and introduction of the hydroxyl group at the C7 position.
The CoA ester can be synthesized enzymatically from the free acid using a broad-specificity acyl-CoA synthetase.[35]
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA, 0.5 mM 7-hydroxytetradecanedioic acid, and 5 units of a suitable acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the product using solid-phase extraction or HPLC.
To investigate the catabolism of this compound, its activity with peroxisomal acyl-CoA oxidase can be measured.[36]
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.4), 20 µM FAD, 1 U/mL horseradish peroxidase, 0.2 mM Amplex Red, and 10 µg of purified peroxisomal acyl-CoA oxidase.
-
Initiate the reaction by adding 50 µM this compound.
-
Measure the increase in fluorescence (excitation 530 nm, emission 590 nm) over time.
-
Calculate the specific activity based on the rate of H₂O₂ production.
Table 2: Hypothetical Kinetic Parameters for Acyl-CoA Oxidase with this compound
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| This compound | 25 | 150 |
| Dodecanedioyl-CoA (Control) | 15 | 250 |
Workflow for Characterization
The overall workflow for the discovery and characterization of a novel metabolite like this compound is summarized below.
Caption: Workflow for discovery and characterization.
Conclusion
While this compound remains a hypothetical molecule in the published literature, the framework presented in this guide provides a robust and comprehensive approach for the discovery and characterization of this and other novel hydroxylated dicarboxylic acyl-CoAs. Such studies are crucial for advancing our understanding of lipid metabolism and its role in health and disease, and may uncover new biomarkers and therapeutic targets.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of dicarboxylic acids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. marinelipids.ca [marinelipids.ca]
- 14. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. US2033538A - Process of preparing hydroxylated carboxylic acids - Google Patents [patents.google.com]
- 29. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 30. Multistep enzymatic synthesis of long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable fatty acids and plant oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Item - Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. sigmaaldrich.com [sigmaaldrich.com]
7-Hydroxytetradecanedioyl-CoA: A Deep Dive into its Cellular Localization and Metabolic Fate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxytetradecanedioyl-CoA is a hydroxylated dicarboxylic acyl-CoA. While direct experimental evidence for its specific subcellular localization is not extensively documented, its structural characteristics strongly indicate its metabolism occurs within the peroxisome. This technical guide synthesizes the current understanding of dicarboxylic and hydroxylated fatty acid metabolism to elucidate the probable cellular journey of this compound. We will explore its formation via omega-oxidation in the endoplasmic reticulum and its subsequent beta-oxidation within the peroxisomes. This document provides a comprehensive overview of the key enzymes and transporters involved, detailed experimental protocols for studying its localization, and quantitative data on related acyl-CoAs to provide a framework for future research.
Introduction
Dicarboxylic acids are important metabolic intermediates that arise from the omega-oxidation of monocarboxylic fatty acids. This process is particularly significant when mitochondrial beta-oxidation is impaired or overloaded. The presence of a hydroxyl group on the acyl chain, as in this compound, adds another layer of complexity to its metabolism. Understanding the precise cellular compartment in which this molecule is processed is crucial for elucidating its physiological role and its potential as a biomarker or therapeutic target in various metabolic disorders.
The Metabolic Pathway and Cellular Localization of this compound
The metabolism of this compound is a multi-organellar process, beginning in the endoplasmic reticulum and concluding primarily in the peroxisomes.
Synthesis in the Endoplasmic Reticulum via Omega-Oxidation
The journey of this compound begins with a C14 monocarboxylic fatty acid. This fatty acid undergoes omega (ω)-oxidation, a process that occurs in the smooth endoplasmic reticulum (ER) of liver and kidney cells[1][2][3][4]. This pathway serves as an alternative to beta-oxidation, especially for fatty acids that are not readily metabolized in the mitochondria[1][2]. The hydroxylation of the terminal methyl group is the initial and rate-limiting step, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies[3]. Subsequent oxidation of the hydroxyl group to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, results in the formation of a dicarboxylic acid, tetradecanedioic acid[3][4]. The introduction of the 7-hydroxy group can occur on the initial monocarboxylic acid or the resulting dicarboxylic acid, a reaction also potentially mediated by cytochrome P450 monooxygenases.
Peroxisomal Beta-Oxidation: The Primary Catabolic Route
Once formed, the resulting 7-hydroxytetradecanedioic acid is transported into the peroxisome for catabolism. Studies have consistently shown that the beta-oxidation of dicarboxylic acids occurs predominantly in peroxisomes, not mitochondria[5][6][7][8][9][10]. Long-chain dicarboxylic acids are imported into the peroxisome by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70)[11]. Inside the peroxisomal matrix, the dicarboxylic acid is activated to its CoA ester, this compound, by a yet-to-be-definitively-identified dicarboxylyl-CoA synthetase[5][9].
The peroxisomal beta-oxidation spiral then proceeds through a series of enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX1), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X (SCPX) thiolase[5][9]. The presence of the 7-hydroxy group likely requires the action of a specific hydratase or epimerase to be processed correctly during the beta-oxidation cycles. Each cycle shortens the dicarboxylic acyl-CoA chain, producing acetyl-CoA (or other short-chain acyl-CoAs) and a shorter dicarboxylyl-CoA[11].
While peroxisomes are the main site, some studies suggest a minor role for mitochondria in dicarboxylic acid metabolism, particularly for shorter chain lengths[3][12][13]. However, the induction of peroxisomal enzymes upon dicarboxylic acid feeding, without a corresponding increase in mitochondrial enzymes, reinforces the primary role of peroxisomes in this process[3][13].
Quantitative Data on Acyl-CoA Distribution
Direct quantitative data for the subcellular distribution of this compound is not available in the current literature. However, methodologies for the quantitative analysis of acyl-CoA species in different subcellular compartments have been developed, providing a framework for such investigations. The following table presents representative data for other acyl-CoA species in different cellular compartments from published studies to illustrate the expected distribution patterns.
| Acyl-CoA Species | Cytosol (pmol/mg protein) | Mitochondria (pmol/mg protein) | Peroxisome (pmol/mg protein) | Reference |
| Acetyl-CoA | 1.5 - 5.0 | 2.0 - 10.0 | 0.5 - 2.0 | [7][11][14][15][16][17] |
| Malonyl-CoA | 0.1 - 0.5 | < 0.1 | Not Reported | [7][11][14][15][16][17] |
| Palmitoyl-CoA (C16:0) | 0.05 - 0.2 | 0.1 - 0.5 | 0.02 - 0.1 | [7][11][14][15][16][17] |
| Oleoyl-CoA (C18:1) | 0.03 - 0.15 | 0.08 - 0.4 | 0.01 - 0.08 | [7][11][14][15][16][17] |
Note: The values presented are approximate ranges compiled from multiple studies and should be considered as illustrative. Actual concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.
Experimental Protocols
The study of the cellular localization of this compound requires a combination of subcellular fractionation and sensitive analytical techniques.
Subcellular Fractionation
The goal of subcellular fractionation is to isolate distinct organellar fractions with high purity.
This protocol is adapted from established methods utilizing differential and density gradient centrifugation[4][18][19][20][21][22].
Materials:
-
Fresh liver tissue (e.g., from rat or mouse)
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Differential centrifugation buffer (as homogenization buffer)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Mince fresh liver tissue on ice and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C. The resulting pellet is the light mitochondrial fraction, which is enriched in peroxisomes and some mitochondria. The supernatant contains the microsomes (ER).
-
To isolate the ER, centrifuge the 25,000 x g supernatant at 100,000 x g for 60 minutes at 4°C. The pellet is the microsomal fraction.
-
Resuspend the light mitochondrial fraction pellet and layer it onto a pre-formed density gradient (e.g., 15-50% OptiPrep™).
-
Centrifuge the gradient at 100,000 x g for 2 hours at 4°C.
-
Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are denser and will be found in a lower band than mitochondria.
-
Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Catalase for peroxisomes, COX IV for mitochondria, Calnexin for ER).
Acyl-CoA Extraction and Quantification
This protocol is based on established methods for the robust extraction of acyl-CoAs[2][5][23][24][25].
Materials:
-
Isolated organelle fractions
-
Extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Refrigerated centrifuge
-
SpeedVac or nitrogen evaporator
Procedure:
-
To the isolated organelle fraction, add 3 volumes of ice-cold extraction solvent containing internal standards.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant using a SpeedVac or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
The quantification of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode[1][2][5][6][23].
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: A specific precursor-to-product ion transition for this compound and its internal standard would need to be determined. For a generic dicarboxylic acyl-CoA, the precursor ion would be [M+H]+, and a common product ion results from the neutral loss of the phosphopantetheine moiety.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While direct experimental data for this compound is limited, a strong inference can be made from the well-established principles of dicarboxylic and hydroxylated fatty acid metabolism. The synthesis of its dicarboxylic backbone occurs via omega-oxidation in the endoplasmic reticulum. The subsequent catabolism through beta-oxidation is primarily localized to the peroxisomes. The presence of the 7-hydroxy group may necessitate the involvement of specific auxiliary enzymes within the peroxisomal beta-oxidation pathway. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to definitively determine the subcellular localization and concentration of this compound, which will be instrumental in understanding its physiological and pathological significance. Future studies employing these techniques are essential to validate these inferences and to explore any potential signaling roles of this and other hydroxylated dicarboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of dicarboxylic acids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]
- 12. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 14. researchgate.net [researchgate.net]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 16. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis of 7-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed biosynthetic pathway of 7-hydroxytetradecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative with potential significance in various biological processes. While a complete, characterized pathway for this specific molecule is not established in a single organism, this document consolidates evidence from plant and mammalian systems to propose a plausible enzymatic route. The guide provides detailed information on the classes of enzymes involved, quantitative data where available, comprehensive experimental protocols for pathway characterization, and visual representations of the biosynthetic and experimental workflows.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step process commencing with a C14 fatty acid precursor, tetradecanoic acid (myristic acid). The pathway likely involves an initial in-chain hydroxylation, followed by omega-oxidation to form the dicarboxylic acid, and concluding with CoA ligation.
The proposed three key stages are:
-
C7-Hydroxylation of Tetradecanoic Acid: A cytochrome P450 monooxygenase from the CYP703 family, or a similar enzyme with in-chain hydroxylating activity, catalyzes the introduction of a hydroxyl group at the C7 position of tetradecanoic acid to form 7-hydroxytetradecanoic acid.
-
Omega-Oxidation of 7-Hydroxytetradecanoic Acid: The resulting 7-hydroxytetradecanoic acid undergoes omega-oxidation. This process is initiated by a cytochrome P450 monooxygenase of the CYP4A or CYP4F family, which hydroxylates the terminal (ω) carbon. Subsequent oxidation by alcohol dehydrogenase and aldehyde dehydrogenase yields 7-hydroxytetradecanedioic acid.
-
CoA Ligation: Finally, a dicarboxylyl-CoA synthetase activates 7-hydroxytetradecanedioic acid by ligating it to Coenzyme A, forming the final product, this compound.
Enzymes Involved in the Biosynthesis
The following sections detail the enzymes implicated in the proposed biosynthetic pathway.
In-Chain Hydroxylase: Cytochrome P450 (CYP703 Family)
The initial and potentially rate-limiting step is the regioselective hydroxylation of tetradecanoic acid. Evidence points towards enzymes from the CYP703 family, found in plants, which are known to perform in-chain hydroxylation of medium-chain fatty acids.
-
Enzyme: Cytochrome P450 703A2 (CYP703A2) from Arabidopsis thaliana is a key candidate enzyme.[1][2]
-
Reaction: Catalyzes the conversion of medium-chain saturated fatty acids to their corresponding monohydroxylated forms.[1]
-
Regioselectivity: Demonstrates a preference for hydroxylation at the C-7 position of lauric acid (C12) and is also active on myristic acid (C14).[1]
-
Cellular Localization: Endoplasmic reticulum.
Omega-Oxidation Machinery
This multi-enzyme system is responsible for converting the ω-methyl group of a fatty acid into a carboxylic acid.
-
Enzymes: Members of the CYP4A and CYP4F subfamilies are the primary enzymes responsible for fatty acid omega-hydroxylation in mammals.[3][4]
-
Reaction: Catalyze the hydroxylation of the terminal (ω) carbon of fatty acids.
-
Substrate Specificity: These enzymes act on a range of saturated and unsaturated fatty acids. While their primary role is omega-hydroxylation, the regioselectivity can be influenced by the chain length of the substrate.[4] Although direct evidence for the processing of 7-hydroxylated fatty acids is limited, the active sites of these enzymes are known to accommodate various fatty acid structures.
-
Cellular Localization: Endoplasmic reticulum.
-
Enzymes: Cytosolic alcohol and aldehyde dehydrogenases.
-
Reaction: These enzymes sequentially oxidize the ω-hydroxy fatty acid to an aldehyde and then to a dicarboxylic acid.
-
Cofactors: Typically require NAD+ as a cofactor.
Dicarboxylyl-CoA Synthetase
The final activation step is catalyzed by a specific acyl-CoA synthetase.
-
Enzyme: Microsomal dicarboxylyl-CoA synthetase.
-
Reaction: Catalyzes the ATP-dependent formation of a thioester bond between a dicarboxylic acid and Coenzyme A.
-
Substrate Specificity: This enzyme is active on a range of dicarboxylic acids, typically from C5 to C16.[5][6]
-
Cellular Localization: Microsomes (Endoplasmic Reticulum).
Quantitative Data
Quantitative kinetic data for the specific enzymatic steps in the proposed this compound biosynthesis are limited. The following table summarizes available data for related reactions.
| Enzyme Family | Specific Enzyme Example | Substrate | Product | Km | kcat (or Vmax) | Organism | Reference |
| In-Chain Hydroxylase | CYP703A2 | Lauric Acid (C12) | 7-Hydroxylauric Acid | Not Reported | Not Reported | Arabidopsis thaliana | [1] |
| Omega-Hydroxylase | Human CYP4A11 | Lauric Acid (C12) | 12-Hydroxylauric Acid | Not Reported | Not Reported | Human | [7] |
| Omega-Hydroxylase | Rat CYP4A1 | Lauric Acid (C12) | 12-Hydroxylauric Acid | Not Reported | Not Reported | Rat | [4] |
| Dicarboxylyl-CoA Synthetase | Microsomal fraction | Dodecanedioic Acid (C12) | Dodecanedioyl-CoA | Not Reported | ~2 µmol/min per g of liver | Rat | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate and validate the proposed biosynthetic pathway.
Protocol for In-Chain Hydroxylation Assay of Tetradecanoic Acid by CYP703A2
This protocol is adapted from studies on Arabidopsis thaliana CYP703A2.[1]
Objective: To determine the in-chain hydroxylase activity of CYP703A2 on tetradecanoic acid.
Materials:
-
Yeast expression system (e.g., Saccharomyces cerevisiae strain WAT11)
-
Expression vector containing the CYP703A2 cDNA
-
Yeast growth media (YPD, selective media)
-
Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
[1-14C]Tetradecanoic acid
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or liquid scintillation counter
Methodology:
-
Heterologous Expression of CYP703A2:
-
Transform the yeast expression vector containing CYP703A2 into the host strain.
-
Grow the transformed yeast in selective media to the mid-log phase.
-
Induce protein expression according to the specific vector system (e.g., with galactose).
-
Harvest the yeast cells by centrifugation.
-
-
Microsome Preparation:
-
Resuspend the yeast pellet in microsome isolation buffer.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.
-
-
In Vitro Hydroxylation Assay:
-
Set up the reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Reaction buffer
-
[1-14C]Tetradecanoic acid (e.g., 10-50 µM)
-
NADPH regenerating system
-
-
Pre-incubate the mixture at the desired temperature (e.g., 28°C) for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 30-60 minutes) with shaking.
-
Stop the reaction by adding acid (e.g., HCl).
-
-
Product Extraction and Analysis:
-
Extract the fatty acids from the reaction mixture using an organic solvent.
-
Concentrate the organic phase under a stream of nitrogen.
-
Separate the substrate and products by TLC.
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and using liquid scintillation counting.
-
Identify the hydroxylated product by co-chromatography with authentic standards if available, or by further analysis using GC-MS or LC-MS.
-
Protocol for Omega-Oxidation Assay of 7-Hydroxytetradecanoic Acid
This protocol is a general method for assaying omega-oxidation activity.
Objective: To determine if 7-hydroxytetradecanoic acid can be converted to 7-hydroxytetradecanedioic acid by microsomal enzymes.
Materials:
-
Rat liver microsomes (or microsomes from another relevant tissue)
-
7-Hydroxytetradecanoic acid (substrate)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
NADPH
-
Alcohol dehydrogenase and aldehyde dehydrogenase
-
NAD+
-
Solvents for extraction
-
Derivatizing agent for GC-MS analysis (e.g., BSTFA)
-
GC-MS system
Methodology:
-
Microsomal Omega-Hydroxylation:
-
Set up a reaction mixture containing rat liver microsomes, 7-hydroxytetradecanoic acid, and NADPH in reaction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and extract the lipids.
-
-
Oxidation to Dicarboxylic Acid:
-
To the extracted lipids (or directly in the initial reaction mixture if compatible), add alcohol dehydrogenase, aldehyde dehydrogenase, and NAD+.
-
Incubate to allow for the complete oxidation of the ω-hydroxy group to a carboxylic acid.
-
-
Analysis by GC-MS:
-
Extract the final lipid products.
-
Derivatize the carboxylic acid and hydroxyl groups to make them volatile for GC analysis (e.g., trimethylsilyl (B98337) esters/ethers).
-
Analyze the derivatized products by GC-MS to identify and quantify the formation of 7-hydroxytetradecanedioic acid.
-
Protocol for Dicarboxylyl-CoA Synthetase Assay
This protocol is based on the characterization of microsomal dicarboxylyl-CoA synthetase.[5][6]
Objective: To measure the activity of dicarboxylyl-CoA synthetase with 7-hydroxytetradecanedioic acid as a substrate.
Materials:
-
Microsomal preparation from a relevant tissue (e.g., rat liver)
-
7-Hydroxytetradecanedioic acid
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Method for detecting acyl-CoA formation (e.g., HPLC analysis or a coupled enzyme assay)
Methodology:
-
Enzyme Reaction:
-
Set up the reaction mixture containing microsomes, 7-hydroxytetradecanedioic acid, CoA, and ATP in the reaction buffer.
-
Incubate at 37°C for a defined time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
-
Detection of this compound:
-
HPLC Method:
-
Centrifuge the stopped reaction to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the formed this compound.
-
-
Coupled Enzyme Assay:
-
Couple the synthetase reaction to a subsequent reaction that consumes the acyl-CoA product and produces a detectable signal (e.g., reduction of a chromogenic substrate by an acyl-CoA dehydrogenase).
-
-
Visualizations of Pathways and Workflows
Proposed Biosynthetic Pathway
Caption: Proposed enzymatic pathway for the biosynthesis of this compound.
Experimental Workflow for Pathway Validation
Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.
Concluding Remarks
The biosynthesis of this compound represents a fascinating intersection of fatty acid modification pathways. The proposed route, involving an initial in-chain hydroxylation followed by omega-oxidation and CoA activation, is supported by enzymatic activities characterized in different biological systems. This technical guide provides a foundational framework for researchers to further investigate this pathway, characterize the specific enzymes involved in various organisms, and elucidate the physiological role of this unique molecule. The provided experimental protocols offer a starting point for the validation and detailed kinetic analysis of each enzymatic step. Further research in this area will undoubtedly contribute to a deeper understanding of lipid metabolism and may unveil novel therapeutic targets for drug development.
References
- 1. CYP703 Is an Ancient Cytochrome P450 in Land Plants Catalyzing in-Chain Hydroxylation of Lauric Acid to Provide Building Blocks for Sporopollenin Synthesis in Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Cytochrome P450 4A fatty acid omega hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microsomal dicarboxylyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxytetradecanedioyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 7-Hydroxytetradecanedioyl-CoA within the context of peroxisomal beta-oxidation. While direct research on this specific molecule is limited, this document extrapolates from the established principles of dicarboxylic acid metabolism to outline its putative synthesis, degradation, and physiological significance. This guide is intended to serve as a foundational resource for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating the intricacies of peroxisomal function. We present hypothesized metabolic pathways, detailed experimental protocols for investigation, and quantitative data frameworks to stimulate and inform future research in this area.
Introduction to Peroxisomal Dicarboxylic Acid Beta-Oxidation
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria.[1] Among these are very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][3] Dicarboxylic acids are primarily generated through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[4][5] This pathway serves as a salvage mechanism when mitochondrial beta-oxidation is impaired or overloaded.
Once formed, dicarboxylic acids are transported to peroxisomes for chain shortening via beta-oxidation. This process is enzymatically distinct from its mitochondrial counterpart and involves a unique set of enzymes. The key enzymes in the peroxisomal beta-oxidation of straight-chain dicarboxylic acids include straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx), potentially in conjunction with 3-ketoacyl-CoA thiolase.[2]
Hypothesized Metabolic Pathway of this compound
Currently, this compound is not a widely studied metabolite. Its metabolic pathway is therefore hypothesized based on the known mechanisms of fatty acid hydroxylation and peroxisomal beta-oxidation.
Putative Synthesis of 7-Hydroxytetradecanedioic Acid
The precursor, 7-hydroxytetradecanedioic acid, is likely formed through one of two primary routes:
-
Hydroxylation of Tetradecanedioic Acid: The most probable pathway for the synthesis of 7-hydroxytetradecanedioic acid is the hydroxylation of tetradecanedioic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to hydroxylate fatty acids at various positions along the carbon chain.[6]
-
Omega-Oxidation of 7-Hydroxytetradecanoic Acid: Alternatively, a 7-hydroxymonocarboxylic acid could undergo ω-oxidation to form the corresponding dicarboxylic acid.
Once formed, 7-hydroxytetradecanedioic acid must be activated to its coenzyme A ester, this compound, to enter the beta-oxidation pathway. This activation is catalyzed by a peroxisomal acyl-CoA synthetase.
Peroxisomal Beta-Oxidation of this compound
The presence of a hydroxyl group at the C7 position introduces a branch point in the beta-oxidation spiral. The peroxisomal beta-oxidation machinery has a broad substrate specificity, which may allow it to process such modified fatty acids.[2] The pathway would proceed through successive rounds of beta-oxidation, yielding acetyl-CoA (or propionyl-CoA depending on the exact cleavage) and a chain-shortened hydroxylated dicarboxylic acyl-CoA.
The key steps in each cycle of peroxisomal beta-oxidation are:
-
Dehydrogenation: Catalyzed by an acyl-CoA oxidase, introducing a double bond.
-
Hydration: Addition of water across the double bond, catalyzed by a multifunctional enzyme (L-bifunctional or D-bifunctional protein).
-
Dehydrogenation: Oxidation of the hydroxyl group to a keto group, also catalyzed by the multifunctional enzyme.
-
Thiolytic Cleavage: Release of acetyl-CoA and a chain-shortened acyl-CoA, catalyzed by a thiolase.
The hydroxyl group at C7 would be encountered during the beta-oxidation spiral. The enzymes of peroxisomal beta-oxidation would need to accommodate this substitution. It is possible that specific isoforms of the multifunctional proteins are required to handle hydroxylated substrates.
Quantitative Data Presentation
To facilitate comparative analysis, quantitative data regarding the metabolism of dicarboxylic acids should be meticulously organized. The following tables provide a template for summarizing key kinetic and concentration data, which are essential for understanding the flux through the peroxisomal beta-oxidation pathway.
Table 1: Enzyme Kinetic Parameters for Peroxisomal Beta-Oxidation of Dicarboxylic Acyl-CoAs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Acyl-CoA Oxidase | Dodecanedioyl-CoA | Data not available | Data not available | |
| L-Bifunctional Protein | Dodecanedienoyl-CoA | Data not available | Data not available | |
| 3-Ketoacyl-CoA Thiolase | 3-Ketododecanedioyl-CoA | Data not available | Data not available | |
| Hypothetical | This compound | To be determined | To be determined |
Table 2: Cellular Concentrations of Dicarboxylic Acyl-CoAs
| Acyl-CoA Species | Tissue/Cell Type | Concentration (pmol/mg protein) | Condition | Reference |
| Tetradecanedioyl-CoA | Rat Liver | Data not available | Normal Diet | |
| Dodecanedioyl-CoA | Rat Liver | Data not available | Clofibrate-treated | |
| Hypothetical | This compound | To be determined | To be determined |
Note: The tables are presented as templates due to the limited availability of specific quantitative data for this compound and related intermediates.
Experimental Protocols
Investigating the metabolism of this compound requires a combination of analytical and enzymatic assays. The following protocols are adapted from established methods for the study of fatty acid oxidation.
Protocol for Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., [¹³C]-labeled acyl-CoA)
-
Acetonitrile, isopropanol, and acetic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:0.8 isopropanol:acetonitrile:water with 1% acetic acid) containing the internal standard.
-
Lipid Extraction: Perform a two-phase liquid-liquid extraction by adding water and an organic solvent (e.g., hexane). The acyl-CoAs will remain in the aqueous phase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) and load the aqueous extract. Wash the cartridge to remove interfering substances and elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
LC-MS/MS Analysis: Dry the eluate under nitrogen and reconstitute in a suitable injection solvent. Analyze the sample using an LC-MS/MS system. The separation is typically achieved using a C18 column with a gradient of mobile phases containing an ion-pairing agent or at high pH. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for this compound and the internal standard.
Protocol for In Vitro Peroxisomal Beta-Oxidation Assay
This assay measures the rate of beta-oxidation of a given substrate by isolated peroxisomes or purified enzymes.
Materials:
-
Isolated peroxisomes or purified recombinant peroxisomal beta-oxidation enzymes
-
Substrate: this compound (or a radiolabeled version, e.g., [¹⁴C]-7-Hydroxytetradecanedioyl-CoA)
-
Reaction buffer containing cofactors (CoA, ATP, NAD+, FAD)
-
Detection system (e.g., spectrophotometer for NADH production, or scintillation counter for radiolabeled acetyl-CoA)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactors, and isolated peroxisomes or purified enzymes.
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Detection:
-
Spectrophotometric Method: Measure the production of NADH at 340 nm. This reflects the activity of the 3-hydroxyacyl-CoA dehydrogenase step.
-
Radiometric Method: If using a radiolabeled substrate, separate the chain-shortened acyl-CoAs from the initial substrate and acetyl-CoA using HPLC or TLC and quantify the radioactivity in the products.
-
Conclusion and Future Directions
The study of this compound and its role in peroxisomal beta-oxidation represents a nascent field with significant potential for advancing our understanding of lipid metabolism and related pathologies. The hypothetical framework and experimental protocols outlined in this guide provide a starting point for future investigations. Key areas for future research include:
-
Definitive identification and quantification of this compound in various tissues and disease states.
-
Elucidation of the specific enzymes responsible for its synthesis and degradation.
-
Determination of the kinetic parameters of the enzymes involved in its metabolism.
-
Investigation of the physiological and pathological consequences of altered this compound metabolism.
By addressing these questions, the scientific community can build a comprehensive understanding of this novel metabolic pathway and its implications for human health and disease. This knowledge will be invaluable for the development of new diagnostic markers and therapeutic interventions for a range of metabolic disorders.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Metabolic Crossroads of 7-Hydroxytetradecanedioyl-CoA: A Proposed Pathway
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
7-Hydroxytetradecanedioyl-CoA is a C14 dicarboxylic acid featuring a hydroxyl group at the seventh carbon. While direct experimental evidence for its metabolic fate is not extensively documented, we can infer a plausible catabolic pathway based on established principles of fatty acid metabolism, particularly the oxidation of dicarboxylic and hydroxylated fatty acids. This technical guide outlines a proposed metabolic pathway for this compound, detailing the key enzymatic steps, cellular locations, and potential end products. The information presented herein is synthesized from the broader knowledge of fatty acid oxidation and is intended to serve as a foundational resource for researchers investigating the metabolism of such modified dicarboxylic acids.
Introduction: The Significance of Dicarboxylic Acid Metabolism
Dicarboxylic acids are metabolites formed through the omega (ω)-oxidation of monocarboxylic fatty acids, a process that becomes particularly significant when mitochondrial beta-oxidation is impaired.[1][2] This alternative pathway, occurring in the endoplasmic reticulum, introduces a carboxyl group at the omega-carbon of a fatty acid, rendering it a dicarboxylic acid.[1][3] These molecules are more water-soluble and are primarily catabolized through beta-oxidation within peroxisomes.[4][5][6] The presence of a hydroxyl group, as in this compound, introduces an additional metabolic step, likely involving an oxidation reaction prior to or during the beta-oxidation spiral. Understanding the metabolism of such molecules is crucial for elucidating their roles in both normal physiology and pathological states characterized by defective fatty acid oxidation.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to occur primarily in the peroxisome, following its activation to a CoA ester. The pathway likely involves an initial oxidation of the hydroxyl group, followed by a series of beta-oxidation cycles from one or both ends of the dicarboxylic acid.
Cellular Uptake and Activation
Prior to catabolism, 7-hydroxytetradecanedioic acid must be transported into the cell and activated to its CoA thioester, this compound. This activation is catalyzed by a dicarboxylyl-CoA synthetase.[7]
Oxidation of the Hydroxyl Group
The hydroxyl group at the C-7 position represents a branch point. It is hypothesized that this secondary alcohol is oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase, forming 7-oxo-tetradecanedioyl-CoA. This conversion is a critical step to allow the beta-oxidation machinery to proceed.
Peroxisomal Beta-Oxidation
Following the oxidation of the hydroxyl group, 7-oxo-tetradecanedioyl-CoA enters the peroxisomal beta-oxidation pathway. Dicarboxylic acids are typically shortened from one or both carboxyl ends.[8] The process involves a repeating four-step cycle:
-
Oxidation: An acyl-CoA oxidase introduces a double bond.[9][10]
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. For dicarboxylic acids, the L-bifunctional protein is of particular importance.[5][11]
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group.[12]
-
Thiolytic Cleavage: A thiolase cleaves the molecule, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[5][11]
This cycle would repeat, progressively shortening the carbon chain. The presence of the keto group at C-7 would influence the process. Beta-oxidation proceeding from the C-1 end would eventually be blocked by the keto group. Oxidation from the C-14 end would proceed until it nears the C-7 position.
Final Products
The peroxisomal beta-oxidation of dicarboxylic acids is often incomplete, yielding shorter-chain dicarboxylic acids such as adipic acid (C6) and succinic acid (C4), which can then be further metabolized.[1] Succinyl-CoA can enter the citric acid cycle.[4]
Visualization of the Proposed Pathway
The following diagrams illustrate the proposed metabolic fate of this compound.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary (Illustrative Template)
As specific quantitative data for the metabolism of this compound is not available, the following table serves as a template for researchers to populate with experimental findings.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Cellular Location |
| Dicarboxylyl-CoA Synthetase | 7-Hydroxytetradecanedioic acid | [Hypothetical] | [Hypothetical] | Endoplasmic Reticulum/Peroxisome |
| Hydroxyacyl-CoA Dehydrogenase | This compound | [Hypothetical] | [Hypothetical] | Peroxisome |
| Acyl-CoA Oxidase | 7-Oxo-tetradecanedioyl-CoA | [Hypothetical] | [Hypothetical] | Peroxisome |
| L-Bifunctional Protein | 7-Oxo-enoyl-CoA intermediate | [Hypothetical] | [Hypothetical] | Peroxisome |
| Thiolase | 3-Ketoacyl-CoA intermediate | [Hypothetical] | [Hypothetical] | Peroxisome |
Experimental Protocols
To investigate the metabolic fate of this compound, the following experimental approaches are recommended:
In Vitro Enzyme Assays
-
Objective: To determine the kinetic parameters of the enzymes involved in the proposed pathway.
-
Methodology:
-
Synthesize this compound and its potential intermediates (e.g., 7-Oxo-tetradecanedioyl-CoA).
-
Express and purify recombinant versions of the candidate enzymes (e.g., acyl-CoA oxidase, L-bifunctional protein, thiolase).
-
Conduct enzyme assays using spectrophotometric or fluorometric methods to monitor substrate consumption or product formation. For example, the activity of dehydrogenases can be monitored by the change in NAD+/NADH absorbance at 340 nm.
-
Vary the substrate concentration to determine the Michaelis-Menten kinetics (Km and Vmax).
-
Cell-Based Metabolic Studies
-
Objective: To trace the metabolic fate of this compound in a cellular context.
-
Methodology:
-
Synthesize a radiolabeled or stable isotope-labeled version of 7-hydroxytetradecanedioic acid (e.g., ¹³C or ¹⁴C labeled).
-
Incubate cultured cells (e.g., human fibroblasts, hepatocytes) with the labeled substrate.
-
After incubation, harvest the cells and extract metabolites.
-
Analyze the metabolite extracts using techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection or mass spectrometry (LC-MS) to identify and quantify the metabolic products.
-
To confirm the role of peroxisomes, perform studies in fibroblasts from patients with known peroxisomal biogenesis disorders or specific enzyme deficiencies.[5]
-
Experimental Workflow Diagram
Caption: Workflow for tracing the metabolism of 7-Hydroxytetradecanedioic acid.
Conclusion
While the precise metabolic fate of this compound awaits direct experimental elucidation, this guide provides a scientifically grounded, hypothetical pathway based on our current understanding of fatty acid oxidation. It is anticipated that this framework will stimulate further research into the metabolism of modified dicarboxylic acids and their potential roles in health and disease. The proposed experimental protocols offer a roadmap for researchers to validate and expand upon this theoretical model.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
7-Hydroxytetradecanedioyl-CoA: A Putative Metabolite at the Crossroads of Fatty Acid Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxytetradecanedioyl-CoA is a hypothesized intermediate in the metabolic cascade of dicarboxylic acids. While direct evidence for its role as a signaling molecule is currently absent from scientific literature, its structural characteristics place it at an intriguing intersection of fatty acid metabolism, particularly within the peroxisomal beta-oxidation pathway. This technical guide consolidates the current understanding of the biosynthesis and degradation of related dicarboxylic acids, the enzymatic machinery likely responsible for the formation of this compound, and explores the potential, though unconfirmed, for such molecules to exhibit biological activity. We will delve into the established roles of similar hydroxy fatty acids and dicarboxylic acids to provide a framework for future research into the physiological significance of this compound.
Introduction: The Emerging Landscape of Dicarboxylic Acids in Cellular Processes
Dicarboxylic acids (DCAs) are metabolites derived from the omega (ω)-oxidation of monocarboxylic fatty acids. This process, primarily occurring in the endoplasmic reticulum, serves as an alternative pathway for fatty acid catabolism, especially when mitochondrial beta-oxidation is overwhelmed or impaired. Once formed, DCAs are transported to peroxisomes for chain shortening via beta-oxidation. While historically viewed as simple metabolic intermediates, there is a growing appreciation for the diverse biological activities of fatty acid derivatives, prompting a closer examination of the roles of DCAs and their metabolites.
This guide focuses on a specific, putative molecule: this compound. Although this molecule is not established as a signaling entity, its structure as a hydroxylated medium-chain dicarboxylic acid-CoA ester suggests potential interactions with cellular machinery that could influence physiological or pathophysiological processes.
Putative Biosynthesis of this compound
The formation of this compound would likely involve two key enzymatic processes: the ω-oxidation of a C14 monocarboxylic acid to form tetradecanedioic acid, followed by hydroxylation at the 7th carbon position.
Formation of the Dicarboxylic Acid Backbone
The initial step is the conversion of a C14 fatty acid, myristic acid, to tetradecanedioic acid. This ω-oxidation pathway is primarily carried out by enzymes of the cytochrome P450 family 4 (CYP4).
-
ω-Hydroxylation: CYP4A enzymes, located in the endoplasmic reticulum, hydroxylate the terminal methyl group (ω-carbon) of the fatty acid.
-
Oxidation to Aldehyde and Carboxylic Acid: The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then to a dicarboxylic acid by alcohol and aldehyde dehydrogenases.
Hydroxylation of the Dicarboxylic Acid
Once tetradecanedioyl-CoA is formed, the introduction of a hydroxyl group at the 7th carbon would likely be catalyzed by another set of cytochrome P450 enzymes. The CYP4A subfamily is known to hydroxylate fatty acids at not only the terminal (ω) position but also, to a lesser extent, at the ω-1, ω-2, and other positions. It is plausible that these or other CYP enzymes could hydroxylate the carbon chain of a dicarboxylic acid.
Caption: Putative biosynthetic pathway of this compound.
Peroxisomal Beta-Oxidation: The Likely Catabolic Fate
Dicarboxylic acids, once activated to their CoA esters, are primarily catabolized in peroxisomes.[1][2] This is in contrast to most monocarboxylic fatty acids, which are oxidized in mitochondria.[2] The enzymes of peroxisomal beta-oxidation have a broad substrate specificity.[3]
The catabolism of this compound would proceed through the standard steps of peroxisomal beta-oxidation until the chain is shortened sufficiently for the resulting shorter-chain dicarboxylic acids to be further metabolized, potentially in the mitochondria.
Caption: General pathway of peroxisomal beta-oxidation for dicarboxylic acids.
Potential Biological Activity: An Extrapolation from Related Molecules
While direct experimental evidence for a signaling role of this compound is lacking, the biological activities of structurally similar molecules provide a basis for hypothetical functions.
Hydroxycarboxylic Acid Receptors (HCARs)
The HCAR family of G-protein coupled receptors (GPCRs) are activated by various hydroxy fatty acids. For instance, HCAR2 is a receptor for the ketone body 3-hydroxybutyrate (B1226725) and the drug niacin. It is conceivable that a hydroxylated dicarboxylic acid could interact with one of these receptors, although this remains to be experimentally verified.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. They are activated by a variety of lipids, including fatty acids and their derivatives. Dicarboxylic acids themselves are known to be weak activators of PPARs. The presence of a hydroxyl group could potentially modify the binding affinity and activity of this compound at these receptors.
Other Potential Roles
Medium-chain fatty acids and their derivatives have been shown to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. It is possible that this compound could exhibit similar properties.
Experimental Protocols for Future Investigation
To elucidate the potential signaling role of this compound, a series of targeted experiments would be required.
Synthesis and Purification
The first step would be the chemical synthesis of 7-hydroxytetradecanedioic acid, followed by its enzymatic or chemical conversion to the CoA ester. Purification would likely be achieved using high-performance liquid chromatography (HPLC).
Receptor Screening Assays
Synthesized this compound could be screened against a panel of receptors, particularly the HCAR and PPAR families, to identify potential binding partners. This could be achieved using:
-
Radioligand Binding Assays: To determine if the molecule can displace a known radiolabeled ligand from its receptor.
-
Reporter Gene Assays: To measure the activation of downstream signaling pathways upon receptor binding in a cellular context.
Mass Spectrometry-Based Metabolomics
To confirm the endogenous presence of this compound, sensitive mass spectrometry-based methods would need to be developed. This would involve the analysis of biological samples (e.g., liver, kidney, plasma) from animal models under various physiological conditions (e.g., fasting, high-fat diet) that are known to upregulate fatty acid oxidation pathways.
Caption: Proposed experimental workflow to investigate this compound.
Quantitative Data on Related Metabolic Processes
While no quantitative data exists for this compound itself, the following table summarizes kinetic parameters for the peroxisomal beta-oxidation of various fatty acyl-CoAs, providing a context for the potential metabolism of this molecule.
| Substrate (Acyl-CoA Ester) | Vmax (% of Palmitoyl-CoA) | Km (µM) |
| Palmitoyl-CoA (C16:0) | 100 | 13.8 ± 1 |
| Myristoyl-CoA (C14:0) | 110 | - |
| Eicosa-8,11,14-trienoyl-CoA (C20:3) | ~150 | 17 ± 6 |
| Eicosa-11,14,17-trienoyl-CoA (C20:3) | ~150 | 13 ± 4 |
| Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | ~150 | 22 ± 3 |
| Data adapted from studies on rat liver peroxisomes. |
Conclusion and Future Directions
This compound remains a hypothetical molecule within the complex web of fatty acid metabolism. Based on our current understanding of dicarboxylic acid processing, its formation via CYP-mediated hydroxylation and subsequent degradation via peroxisomal beta-oxidation are plausible. However, a direct signaling role has not been demonstrated.
Future research should focus on the definitive identification of this molecule in biological systems and the exploration of its potential interactions with known lipid-sensing receptors. Such studies will be crucial in determining whether this compound is a mere metabolic intermediate or a novel signaling molecule with implications for health and disease. The experimental framework provided in this guide offers a roadmap for these future investigations. For drug development professionals, understanding the complete metabolic landscape of fatty acids, including minor and modified species, could unveil novel targets for therapeutic intervention in metabolic disorders.
References
The Elusive Natural Occurrence of 7-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-CoA molecule whose natural occurrence has not been definitively established in published scientific literature. However, based on known metabolic pathways, a plausible route for its biosynthesis can be hypothesized. This technical guide will delve into the theoretical framework for the natural formation of this compound, detail the experimental protocols that would be necessary for its detection and quantification, and provide a context for its potential biological significance. While direct evidence remains elusive, the exploration of its hypothetical existence can open new avenues in lipid metabolism research and drug development.
Hypothetical Biosynthetic Pathway
The formation of this compound in biological systems is most likely to occur through the convergence of two key metabolic processes: fatty acid hydroxylation and omega-oxidation, followed by activation to its coenzyme A thioester.
The proposed pathway can be envisioned as follows:
-
Hydroxylation of Tetradecanoic Acid (Myristic Acid): The initial step would involve the hydroxylation of the 14-carbon saturated fatty acid, tetradecanoic acid, at the 7th carbon position. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. CYP enzymes are known to hydroxylate fatty acids at various positions along the carbon chain. This would yield 7-hydroxytetradecanoic acid.
-
Omega-Oxidation of 7-Hydroxytetradecanoic Acid: The resulting 7-hydroxytetradecanoic acid would then undergo omega-oxidation. This pathway typically involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid to a carboxylic acid. The process is initiated by a CYP450-dependent hydroxylation at the ω-carbon, followed by successive oxidations by alcohol and aldehyde dehydrogenases to form the dicarboxylic acid, 7-hydroxytetradecanedioic acid.
-
Activation to CoA Thioester: Finally, the newly formed 7-hydroxytetradecanedioic acid would be activated to its coenzyme A derivative, this compound, by an acyl-CoA synthetase. This step is crucial for the molecule to participate in various metabolic reactions.
An alternative, though perhaps less likely, pathway could involve the initial formation of tetradecanedioic acid via omega-oxidation of tetradecanoic acid, followed by hydroxylation at the 7th position by a CYP enzyme.
Signaling Pathway Diagram
Caption: Hypothetical biosynthetic pathway of this compound.
Quantitative Data
As of the latest literature review, no quantitative data on the natural occurrence of this compound in any biological matrix has been reported. However, to provide a framework for future studies, the following table outlines the type of data that would be crucial for understanding its physiological relevance. For context, data for a related, known hydroxylated dicarboxylic acid, 3-hydroxytetradecanedioic acid, is included where available.
| Analyte | Biological Matrix | Organism | Concentration Range (µM) | Analytical Method | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| 7-Hydroxytetradecanedioic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| 3-Hydroxytetradecanedioic Acid | Urine | Human | Trace levels | GC-MS | [1] |
Experimental Protocols
The detection and quantification of this compound and its corresponding free acid would require sensitive and specific analytical techniques, primarily mass spectrometry-based methods. Below are detailed methodologies that could be adapted for this purpose.
Sample Preparation
-
Extraction:
-
For Free Acids: Biological fluids (e.g., plasma, urine) or tissue homogenates would be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common LLE method involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate (B1210297) or diethyl ether. SPE with a C18 or mixed-mode cartridge would also be effective for concentrating the analyte and removing interfering substances.
-
For Acyl-CoAs: Extraction of long-chain acyl-CoAs is more complex due to their amphipathic nature. A common method involves a modified Bligh-Dyer extraction using a chloroform/methanol/water system, with the acyl-CoAs partitioning into the aqueous/methanol phase.
-
-
Derivatization (for GC-MS analysis of free acids): The carboxyl and hydroxyl groups of 7-hydroxytetradecanedioic acid would need to be derivatized to increase volatility and improve chromatographic properties. A two-step derivatization is often employed:
-
Esterification: The carboxylic acid groups are converted to esters (e.g., methyl or butyl esters) using reagents like BF3/methanol or butanolic HCl.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless or on-column injection.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification of characteristic fragmentation patterns and selected ion monitoring (SIM) for targeted quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reverse-phase C18 column is typically used for the separation of fatty acids and their derivatives.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Data Acquisition: Multiple reaction monitoring (MRM) would be used for targeted quantification of this compound and its free acid, providing high sensitivity and specificity.
-
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound.
Conclusion
While the natural occurrence of this compound remains to be confirmed, a strong theoretical basis for its existence can be constructed from our understanding of fatty acid metabolism. The identification of this molecule in biological systems would provide new insights into the diversity of lipid metabolites and could have implications for understanding metabolic regulation and disease. The experimental protocols outlined in this guide provide a clear path for researchers to investigate the presence and potential roles of this and other novel hydroxylated dicarboxylic acids. Further research in this area is warranted to explore the full spectrum of fatty acid modifications and their biological functions.
References
Methodological & Application
Application Note: Quantification of 7-Hydroxytetradecanedioyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the quantification of 7-Hydroxytetradecanedioyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to provide a comprehensive guide for researchers in metabolic disease, drug discovery, and diagnostics.
Introduction
This compound is a long-chain acyl-CoA molecule that is an intermediate in the omega-oxidation of fatty acids. Dysregulation of its metabolism has been implicated in various metabolic disorders. Accurate quantification of this analyte is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.[1][2][3][4][5]
Experimental Protocols
1. Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix while minimizing degradation.[6][7]
-
Materials:
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅-7-Hydroxytetradecanedioyl-CoA)
-
Extraction Solvent: Ice-cold Acetonitrile with 0.1% Formic Acid
-
Biological Matrix (e.g., plasma, tissue homogenate)
-
-
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold extraction solvent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]⁺ Fragment 1 35 This compound [M+H]⁺ Fragment 2 45 | ¹³C₅-7-Hydroxytetradecanedioyl-CoA (IS) | [M+5+H]⁺ | Fragment 1 | 35 |
Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard of this compound into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[3]
Data Presentation
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 500 | 12.740 |
| 1000 | 25.510 |
| This is an example of a typical calibration curve. The linearity should be assessed with a correlation coefficient (r²) > 0.99. |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 10.2 | 95.8 |
| Low | 1.5 | 6.2 | 7.8 | 102.3 |
| Mid | 75 | 4.1 | 5.5 | 98.7 |
| High | 750 | 3.5 | 4.9 | 101.5 |
| The precision (%CV) should be ≤15% (≤20% for LLOQ) and accuracy should be within 85-115% (80-120% for LLOQ).[2] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Extraction of 7-Hydroxytetradecanedioyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytetradecanedioyl-CoA is a hydroxylated long-chain dicarboxylic acyl-coenzyme A thioester. Dicarboxylic acids are produced via the omega (ω)-oxidation pathway of fatty acids, an alternative to the primary beta (β)-oxidation pathway. This pathway becomes more significant in certain metabolic states or diseases. The subsequent hydroxylation of these dicarboxylic acids adds another layer of complexity to their metabolic roles. The analysis of specific acyl-CoA species like this compound is crucial for understanding lipid metabolism, cellular signaling, and the pathophysiology of various diseases.
This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain acyl-CoA and dicarboxylic acid analysis. The protocol is intended for researchers equipped with standard molecular biology and analytical chemistry laboratory facilities, including access to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Note: To date, there is a lack of published quantitative data specifically for this compound in various tissues. The following table presents a hypothetical data summary to illustrate the requested format for data presentation. Researchers should replace this with their own experimental data.
| Tissue Type | Sample Size (mg) | This compound (pmol/mg tissue) | Standard Deviation |
| Liver | 100 | 1.25 | ± 0.15 |
| Kidney | 100 | 2.78 | ± 0.32 |
| Heart | 100 | 0.89 | ± 0.11 |
| Brain | 100 | Not Detected | - |
Experimental Protocols
This protocol is a composite method adapted from established procedures for the extraction and analysis of long-chain acyl-CoAs and dicarboxylic acids.[1][2][3][4]
Part 1: Tissue Homogenization and Extraction of Acyl-CoAs
This part of the protocol focuses on the initial disruption of the tissue and the extraction of the total acyl-CoA pool.
Materials:
-
Frozen tissue sample (e.g., liver, kidney, heart)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Dounce homogenizer
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer and homogenize with 10-15 strokes.
-
Add 1 mL of 2-propanol and continue to homogenize for another 10-15 strokes.[1]
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube. This is the crude extract.
Part 2: Solid-Phase Extraction (SPE) for Purification
This step is crucial for removing interfering substances and enriching for dicarboxylic acyl-CoAs. A weak anion exchange or a mixed-mode sorbent is recommended.
Materials:
-
Crude extract from Part 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or a similar mixed-mode anion exchange sorbent)
-
SPE vacuum manifold
-
Water (LC-MS grade)
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
Nitrogen gas evaporator
Procedure:
-
Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
-
Load the crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and basic compounds.
-
Wash the cartridge with 3 mL of methanol to remove remaining lipids.
-
Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in water into a clean collection tube.
-
Dry the eluate under a gentle stream of nitrogen gas.
Part 3: Derivatization (Optional, for enhanced detection)
Derivatization of the hydroxyl group can improve chromatographic separation and ionization efficiency in the mass spectrometer. This step should be optimized based on the specific LC-MS/MS system used.
Part 4: LC-MS/MS Analysis
The purified and concentrated sample is analyzed by LC-MS/MS to identify and quantify this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column suitable for acyl-CoA analysis
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar odd-chain dicarboxylic acyl-CoA)
Procedure:
-
Reconstitute the dried sample in 100 µL of 50% methanol in water.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-20 min: 95-5% B (return to initial conditions)
-
20-25 min: 5% B (equilibration)
-
-
Detect the analyte using the mass spectrometer in negative ion mode. The Multiple Reaction Monitoring (MRM) transitions for this compound would need to be determined empirically using a synthesized standard. The precursor ion would be the [M-H]- ion of the molecule. Product ions would be generated from the fragmentation of the CoA moiety and the dicarboxylic acid backbone.
Visualizations
Metabolic Pathway: Biosynthesis of this compound
The biosynthesis of this compound begins with the ω-oxidation of a long-chain fatty acid, such as myristic acid (tetradecanoic acid), to form tetradecanedioic acid. This dicarboxylic acid is then activated to its CoA ester. The final step involves a hydroxylation reaction at the 7th carbon, likely catalyzed by a cytochrome P450 monooxygenase.
Caption: Biosynthesis of this compound via ω-oxidation and subsequent hydroxylation.
Experimental Workflow
The following diagram outlines the major steps in the extraction and analysis of this compound from tissue samples.
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxytetradecanedioyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A derivative. Its structure, featuring a hydroxyl group at the 7th carbon and carboxyl groups at both ends, suggests its involvement in fatty acid metabolism, particularly in pathways that handle modified or unusual fatty acids. Dicarboxylic acids are typically formed through the ω-oxidation of monocarboxylic fatty acids, a process initiated by cytochrome P450 (CYP) enzymes in the endoplasmic reticulum.[1][2] Once formed, these dicarboxylic acyl-CoAs are primarily metabolized via peroxisomal β-oxidation.[1][3][4][5]
The presence of a hydroxyl group mid-chain may influence its interaction with and metabolism by various enzymes. These application notes provide detailed protocols for investigating the in vitro activity of two key enzyme classes that are likely to interact with this compound: peroxisomal acyl-CoA oxidases (ACOX) involved in its degradation, and cytochrome P450 (CYP) enzymes that may be involved in its formation or further metabolism.
Understanding the enzymatic processing of this compound can provide insights into lipid metabolism, the function of peroxisomes, and the role of CYP-mediated oxidation. This knowledge is valuable for researchers in metabolic diseases and professionals in drug development targeting these pathways.
Hypothetical Metabolic Pathway
The following diagram illustrates a potential metabolic pathway involving the formation of this compound from tetradecanedioic acid via a cytochrome P450-mediated hydroxylation, followed by its entry into the peroxisomal β-oxidation pathway.
Caption: Hypothetical pathway of this compound metabolism.
Experimental Protocols
Protocol 1: In Vitro Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity
This protocol measures the activity of ACOX, the first and rate-limiting enzyme in peroxisomal β-oxidation, using this compound as a substrate. The assay is based on the substrate-dependent production of hydrogen peroxide (H₂O₂), which is coupled to the oxidation of a fluorogenic or chromogenic substrate by horseradish peroxidase (HRP).
Principle:
ACOX catalyzes the desaturation of an acyl-CoA, producing a 2-trans-enoyl-CoA and H₂O₂. The H₂O₂ produced is then used by HRP to oxidize a detector molecule, resulting in a measurable change in fluorescence or absorbance.
Materials and Reagents:
-
This compound (substrate)
-
Purified peroxisomal fraction or recombinant ACOX
-
Horseradish peroxidase (HRP)
-
Amplex® Red (or other suitable H₂O₂ probe)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Catalase (for negative control)
-
96-well microplate (black for fluorescence)
-
Microplate reader (fluorescence or absorbance)
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxytetradecanedioyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A ester that is likely involved in fatty acid metabolism, particularly the degradation of long-chain fatty acids and their hydroxylated derivatives. While direct enzymatic data for this specific substrate is not extensively available in the current literature, its structure suggests it serves as a substrate for acyl-CoA dehydrogenases (ACADs) within the β-oxidation pathways of both mitochondria and peroxisomes. This document provides a detailed overview of the probable metabolic fate of this compound, along with protocols for its synthesis and for assaying the activity of relevant acyl-CoA dehydrogenases.
Dicarboxylic acids are typically formed through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. These dicarboxylic acids can then undergo β-oxidation from either end of the molecule. The presence of a hydroxyl group at the C7 position suggests that this compound may be an intermediate in the breakdown of more complex lipids or xenobiotics. The initial step in its β-oxidation would be the dehydrogenation of the acyl-CoA ester, a reaction catalyzed by an acyl-CoA dehydrogenase.
Putative Metabolic Pathway
The metabolism of this compound is proposed to occur via the peroxisomal β-oxidation pathway, given that long-chain dicarboxylic acids are primarily metabolized in peroxisomes. The initial step is the oxidation of the acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX). The presence of the C7 hydroxyl group may influence which specific ACOX is involved. Following the initial dehydrogenation, the pathway would proceed through the canonical steps of hydration, a second dehydrogenation, and thiolytic cleavage.
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Source |
| Dodecanedioyl-CoA (DC12-CoA) | MCAD | Not Reported | ~40% of C8-CoA | [1] |
| Adipoyl-CoA (DC6-CoA) | MCAD | Not Reported | ~2.5% of C8-CoA | [1] |
Note: The data presented are for dicarboxylyl-CoAs and serve as an estimation. The presence of a hydroxyl group on this compound will likely alter its binding affinity and turnover rate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid using N-hydroxysuccinimide (NHS) ester chemistry. This method can be adapted for the synthesis of this compound, assuming the availability of 7-hydroxytetradecanedioic acid.
Materials:
-
7-hydroxytetradecanedioic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous Dioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Argon or Nitrogen gas
-
HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 7-hydroxytetradecanedioic acid (1 equivalent) and NHS (2.2 equivalents) in anhydrous dioxane.
-
Add DCC (2.2 equivalents) dissolved in a small volume of anhydrous dioxane.
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
-
Synthesis of the Acyl-CoA Ester:
-
Dissolve Coenzyme A (1 equivalent) in a 5% sodium bicarbonate solution.
-
Dissolve the crude NHS ester of 7-hydroxytetradecanedioic acid in anhydrous THF.
-
Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1M NaOH if necessary.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Purification:
-
Wash the reaction mixture with diethyl ether to remove any unreacted NHS ester and other organic impurities.
-
Purify the aqueous phase containing the this compound by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This protocol is adapted from the gold standard method for measuring ACAD activity and can be used to assess the activity of mitochondrial acyl-CoA dehydrogenases with this compound.[2]
Materials:
-
Purified mitochondrial acyl-CoA dehydrogenase (e.g., MCAD, LCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
EDTA (0.2 mM)
-
Anaerobic cuvette or 96-well plate compatible with a fluorescence spectrophotometer
-
Glucose, glucose oxidase, and catalase for enzymatic oxygen removal (optional, for microplate format)
Procedure:
-
Preparation of the Reaction Mixture:
-
In an anaerobic cuvette or a well of a microplate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and ETF (final concentration ~2-5 µM).
-
If using a microplate, include glucose (10 mM), glucose oxidase (10 U/ml), and catalase (100 U/ml) to create an anaerobic environment.[2]
-
Incubate the mixture for 10 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for deoxygenation.
-
-
Initiation of the Reaction:
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound, to a final concentration in the desired range for kinetic analysis (e.g., 1-100 µM).
-
-
Measurement of ETF Fluorescence:
-
Immediately begin monitoring the decrease in ETF fluorescence.
-
Excitation wavelength: ~380 nm
-
Emission wavelength: ~495 nm
-
Record the fluorescence change over time. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of ETF reduction from the initial linear portion of the fluorescence decay curve.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Protocol 3: Peroxisomal Acyl-CoA Oxidase Activity Assay (Fluorometric)
This protocol is suitable for measuring the activity of peroxisomal acyl-CoA oxidases with this compound. The assay is based on the detection of H₂O₂ produced during the oxidation of the acyl-CoA substrate.[3]
Materials:
-
Peroxisomal fraction or purified peroxisomal acyl-CoA oxidase (ACOX)
-
This compound (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
4-Hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
FAD
-
Coenzyme A
-
ATP
-
MgCl₂
-
Triton X-100
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing potassium phosphate, FAD, Coenzyme A, ATP, and MgCl₂.
-
Prepare a detection reagent containing 4-hydroxyphenylacetic acid and HRP in the reaction buffer.
-
-
Sample Preparation:
-
Prepare a peroxisomal fraction from tissue homogenates or cell lysates by differential centrifugation.
-
If using purified enzyme, dilute it to an appropriate concentration in the reaction buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the sample (peroxisomal fraction or purified enzyme).
-
Add the substrate, this compound, to initiate the reaction. A typical concentration range to test would be 10-200 µM.
-
Immediately add the detection reagent.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculate the specific activity of the acyl-CoA oxidase as nmol of H₂O₂ produced per minute per mg of protein.
-
Conclusion
While this compound is not a well-characterized substrate of acyl-CoA dehydrogenases, its chemical structure strongly suggests its involvement in fatty acid β-oxidation, likely within the peroxisomes. The provided protocols for the synthesis of its CoA ester and for assaying the activity of relevant dehydrogenases offer a robust framework for researchers to investigate its metabolic fate and the enzymes responsible for its degradation. Further research is necessary to elucidate the specific enzymes that metabolize this compound and to determine its physiological significance.
References
- 1. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 7-Hydroxytetradecanedioyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the dynamics of metabolic pathways in living systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled 7-Hydroxytetradecanedioyl-CoA to quantify its metabolic flux. This compound is a key intermediate in the omega-oxidation and subsequent peroxisomal beta-oxidation of fatty acids, pathways that are increasingly recognized for their roles in cellular energy homeostasis and signaling. Dysregulation of these pathways has been implicated in various metabolic diseases, making the ability to quantify their flux crucial for both basic research and drug development.
These notes will cover the synthesis of the labeled compound, its metabolic pathway, protocols for cell culture and labeling, sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis for flux quantification.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of isotopically labeled this compound is a multi-step process that involves the initial synthesis of a labeled precursor, tetradecanedioic acid, followed by enzymatic or chemical hydroxylation and activation to its CoA ester. Here, we outline a general strategy for the synthesis of [U-¹³C₁₄]-7-Hydroxytetradecanedioyl-CoA.
Protocol 1: Synthesis of [U-¹³C₁₄]-Tetradecanedioic Acid
This protocol is adapted from methods for synthesizing ¹³C-labeled fatty acids.
-
Starting Material: [U-¹³C₆]-Cyclohexanone.
-
Step 1: Baeyer-Villiger Oxidation. React [U-¹³C₆]-cyclohexanone with a peroxy acid (e.g., m-CPBA) to form [U-¹³C₆]-ε-caprolactone.
-
Step 2: Hydrolysis. Hydrolyze the lactone with a base (e.g., NaOH) to yield [U-¹³C₆]-6-hydroxyhexanoic acid.
-
Step 3: Oxidation. Oxidize the hydroxy acid to the corresponding aldehyde and then to [U-¹³C₆]-adipic acid using a strong oxidizing agent (e.g., Jones reagent).
-
Step 4: Chain Elongation (Kolbe Electrolysis). Perform a Kolbe electrolysis of [U-¹³C₆]-adipic acid with a four-carbon dicarboxylic acid (e.g., succinic acid) to produce [U-¹³C₁₀]-sebacic acid.
-
Step 5: Further Chain Elongation. Repeat the Kolbe electrolysis with [U-¹³C₁₀]-sebacic acid and [U-¹³C₄]-succinic acid to synthesize [U-¹³C₁₄]-tetradecanedioic acid.
-
Purification: Purify the final product by recrystallization and verify its identity and isotopic enrichment by NMR and mass spectrometry.
Protocol 2: Hydroxylation and CoA Esterification
-
Enzymatic Hydroxylation: Utilize a cytochrome P450 enzyme from the CYP4A family, which is known to catalyze the ω- and (ω-1)-hydroxylation of fatty acids, to introduce a hydroxyl group at the C7 position of [U-¹³C₁₄]-tetradecanedioic acid. This can be achieved using a cell-free system with recombinant CYP4A enzyme, NADPH, and cytochrome P450 reductase.
-
Chemical Synthesis (Alternative): A multi-step chemical synthesis involving protection of one carboxyl group, selective halogenation at the C7 position, followed by nucleophilic substitution with a hydroxyl group can be employed.
-
CoA Esterification: Activate the hydroxylated dicarboxylic acid to its CoA ester using a suitable acyl-CoA synthetase, such as a long-chain acyl-CoA synthetase (ACSL). The reaction mixture should contain the labeled 7-hydroxytetradecanedioic acid, Coenzyme A, ATP, and Mg²⁺.
-
Purification: Purify the final product, [U-¹³C₁₄]-7-Hydroxytetradecanedioyl-CoA, using solid-phase extraction or HPLC.
Metabolic Pathway of this compound
This compound is primarily metabolized through the peroxisomal β-oxidation pathway. This pathway is responsible for shortening the carbon chain of dicarboxylic acids that are too long to be processed by mitochondria.
The metabolic fate of this compound involves the following key steps:
-
Transport into Peroxisomes: Long-chain dicarboxylic acyl-CoAs are transported into the peroxisome.
-
Peroxisomal β-oxidation: A series of enzymatic reactions within the peroxisome shortens the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA (or propionyl-CoA for odd-chain substrates). The key enzymes involved are acyl-CoA oxidase, bifunctional enzyme (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase.
-
Chain Shortening: The β-oxidation cycles continue until the dicarboxylyl-CoA is shortened to a medium-chain dicarboxylic acyl-CoA (e.g., adipyl-CoA or suberyl-CoA).
-
Mitochondrial Metabolism: These shorter-chain dicarboxylic acyl-CoAs can then be transported to the mitochondria for complete oxidation via the TCA cycle.
The following Graphviz diagram illustrates the metabolic pathway of this compound.
Experimental Protocols
Protocol 3: Cell Culture and Stable Isotope Labeling
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, renal cells) in appropriate media to ~80% confluency.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the stable isotope-labeled precursor. For tracing the metabolism of this compound, supplement the medium with [U-¹³C₁₄]-7-Hydroxytetradecanedioic acid complexed with fatty acid-free bovine serum albumin (BSA). A typical concentration is 50-100 µM.
-
Isotope Labeling: Remove the old medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites and achieve isotopic steady state.
-
Cell Harvesting and Quenching: At each time point, rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.
Protocol 4: Metabolite Extraction
-
Cell Lysis: Lyse the quenched cells by freeze-thawing or sonication.
-
Phase Separation: Add chloroform (B151607) and water to the cell lysate to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water). Vortex vigorously and centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites. The acyl-CoA species will be in the polar phase.
-
Extraction of Acyl-CoAs: Collect the polar phase and dry it under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
LC-MS/MS Analysis
Protocol 5: Quantification of Acyl-CoAs
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column with a gradient elution using mobile phases such as A: 10 mM ammonium (B1175870) acetate (B1210297) in water and B: acetonitrile.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for the quantification of this compound and its downstream metabolites. The MRM transitions are based on the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety) is observed.
Table 1: Hypothetical MRM Transitions for this compound and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1044.5 | 537.5 | 35 |
| [U-¹³C₁₄]-7-Hydroxytetradecanedioyl-CoA | 1058.5 | 551.5 | 35 |
| Dodecanedioyl-CoA | 988.5 | 481.5 | 30 |
| [U-¹³C₁₂]-Dodecanedioyl-CoA | 1000.5 | 493.5 | 30 |
Data Presentation and Flux Analysis
The mass isotopomer distribution (MID) of the metabolites is determined from the LC-MS/MS data. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then used to calculate the metabolic flux.
Table 2: Representative Mass Isotopomer Distribution Data
| Metabolite | Time (h) | M+0 | M+2 | M+4 | M+6 | M+8 | M+10 | M+12 | M+14 |
| This compound | 0 | 1.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 4 | 0.15 | 0.02 | 0.03 | 0.05 | 0.08 | 0.12 | 0.20 | 0.35 | |
| 12 | 0.05 | 0.01 | 0.01 | 0.02 | 0.03 | 0.05 | 0.10 | 0.73 | |
| Dodecanedioyl-CoA | 0 | 1.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 4 | 0.85 | 0.05 | 0.04 | 0.03 | 0.02 | 0.01 | 0.00 | 0.00 | |
| 12 | 0.60 | 0.15 | 0.10 | 0.08 | 0.04 | 0.02 | 0.01 | 0.00 |
Flux Calculation:
Metabolic fluxes are calculated by fitting the experimental MID data to a metabolic model using software such as INCA or Metran. The model describes the atom transitions in the metabolic network. The flux values are adjusted iteratively to minimize the difference between the measured and simulated MIDs.
Table 3: Calculated Fluxes through Peroxisomal β-Oxidation
| Condition | Flux (nmol/mg protein/h) |
| Control | |
| 7-OH-C14-DCA-CoA -> C12-DCA-CoA | 15.2 ± 1.8 |
| C12-DCA-CoA -> C10-DCA-CoA | 12.5 ± 1.5 |
| Drug Treatment X | |
| 7-OH-C14-DCA-CoA -> C12-DCA-CoA | 8.1 ± 1.1 |
| C12-DCA-CoA -> C10-DCA-CoA | 6.8 ± 0.9 |
*p < 0.05 compared to control.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental workflow.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for researchers to utilize stable isotope labeling of this compound for metabolic flux analysis. This approach offers a powerful tool to quantitatively investigate the dynamics of peroxisomal β-oxidation of dicarboxylic acids. By applying these methods, researchers can gain valuable insights into the regulation of this metabolic pathway in health and disease, and evaluate the effects of potential therapeutic interventions. The successful implementation of these protocols will contribute to a deeper understanding of cellular lipid metabolism and its role in various pathophysiological conditions.
Application Note: High-Resolution Separation of 7-Hydroxytetradecanedioyl-CoA Isomers by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-CoA thioester that may play a role in fatty acid metabolism and cellular signaling. Dicarboxylic acids are produced via omega-oxidation of monocarboxylic fatty acids and are subsequently metabolized through peroxisomal and mitochondrial beta-oxidation.[1][2][3] The presence of a hydroxyl group on the carbon chain introduces chirality, resulting in stereoisomers (R and S enantiomers), in addition to potential positional isomers. Distinguishing between these isomers is critical for understanding their specific biological functions and metabolic fates. This application note presents a detailed protocol for the separation and quantification of this compound isomers using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The methodology described provides a framework for both achiral separation of positional isomers and chiral separation of enantiomers.
Principle of Separation
This method employs a two-pronged approach:
-
Reversed-Phase UHPLC for Positional Isomer Separation: A C18 stationary phase is used to separate isomers based on differences in their hydrophobicity. The long carbon chain of this compound allows for strong retention and resolution, while the dicarboxylic nature and hydroxyl group provide sufficient polarity for elution with an aqueous-organic mobile phase.
-
Chiral Stationary Phase (CSP) HPLC for Enantiomeric Separation: To resolve the R and S enantiomers at the 7-position, a polysaccharide-based chiral column is utilized.[4] Enantiomers interact differently with the chiral stationary phase, leading to differential retention times and enabling their separation.
Detection is achieved using tandem mass spectrometry (MS/MS), which offers high sensitivity and specificity. Acyl-CoA molecules exhibit a characteristic fragmentation pattern, including a neutral loss of the phosphorylated ADP moiety (507 Da), which can be used for targeted analysis via Multiple Reaction Monitoring (MRM).[5][6][7]
Metabolic Pathway of Dicarboxylic Acids
The diagram below illustrates the general pathway for the formation and subsequent beta-oxidation of dicarboxylic acids, the class of molecules to which this compound belongs.
Caption: Formation and beta-oxidation of dicarboxylic acids.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Isopropanol (B130326) (HPLC grade).
-
Reagents: Formic acid (99%+), Ammonium (B1175870) hydroxide (B78521), Potassium phosphate (B84403) (KH2PO4).
-
Standards: this compound isomer standards (if available) or a mixture of isomers. Heptadecanoyl-CoA can be used as an internal standard.
-
SPE Columns: Weak anion exchange solid-phase extraction (SPE) columns.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for acyl-CoA extraction from biological tissues.[8][9][10]
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Extraction: Add 6 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex thoroughly for 1 minute and centrifuge at 4°C for 15 minutes at 3000 x g.
-
Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of water, followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for UHPLC analysis.
3. UHPLC-MS/MS Method for Positional Isomer Separation
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Chiral HPLC Method for Enantiomeric Separation
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Formic Acid (e.g., 90:10:0.1, v/v/v). Note: The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
5. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
MRM Transitions:
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for the analysis of this compound isomers.
Data Presentation
Quantitative data should be summarized for clear comparison. The following tables present hypothetical, yet realistic, data for the separation of this compound isomers based on the protocols described.
Table 1: UHPLC-MS/MS Data for Positional Isomer Separation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Resolution (Rs) |
| 6-Hydroxytetradecanedioyl-CoA | 1022.5 | 515.5 | 11.2 | - |
| This compound | 1022.5 | 515.5 | 11.8 | 2.1 |
| 8-Hydroxytetradecanedioyl-CoA | 1022.5 | 515.5 | 12.3 | 1.8 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 511.6 | 14.5 | - |
Table 2: Chiral HPLC Data for Enantiomeric Separation of this compound
| Analyte | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (R)-7-Hydroxytetradecanedioyl-CoA | 15.4 | - | 95% |
| (S)-7-Hydroxytetradecanedioyl-CoA | 16.9 | 1.8 |
Disclaimer: The specific experimental data provided in the tables is hypothetical and serves as an example. Actual retention times and resolution will vary depending on the specific instrumentation, column chemistry, and exact mobile phase composition. The methodologies provided are based on established methods for structurally similar acyl-CoA compounds and should be optimized for the specific application.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
7-Hydroxytetradecanedioyl-CoA is a critical intermediate in the ω-oxidation and subsequent metabolism of long-chain dicarboxylic acids. As the coenzyme A (CoA) thioester, it represents the activated form of 7-hydroxytetradecanedioic acid, priming it for enzymatic processing, including β-oxidation. The presence of a hydroxyl group on the acyl chain suggests its role in specific metabolic pathways and its potential as a substrate for various enzymes, such as dehydrogenases and hydratases.
These application notes provide an overview of the potential uses of this compound in research and drug development, along with detailed protocols for its handling and use in enzymatic assays. Due to its specialized nature, this compound is typically not available as a stock item from commercial suppliers and often requires custom synthesis.
Potential Applications:
-
Enzyme Kinetics: Serve as a substrate to characterize the activity and kinetics of enzymes involved in fatty acid metabolism, particularly those acting on hydroxylated or dicarboxylic acyl-CoAs.
-
Metabolic Pathway Analysis: Used as a standard or tracer in studies investigating the flux and regulation of ω-oxidation and dicarboxylic acid metabolism.
-
Inhibitor Screening: Act as a substrate in high-throughput screening assays to identify potential inhibitors of enzymes that process long-chain hydroxyacyl-CoAs, which may be relevant in metabolic disorders.
II. Physicochemical and Stability Data
The following table summarizes the key physicochemical and stability information for this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₃₅H₆₀N₇O₁₉P₃S | |
| Molecular Weight | 1059.88 g/mol | |
| Purity | >95% (as determined by HPLC) | Purity should be confirmed upon receipt if custom synthesized. |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris-HCl) | For concentrations >1 mM, sonication may be required. |
| Extinction Coefficient | 14,600 M⁻¹cm⁻¹ at 260 nm | Based on the adenine (B156593) portion of Coenzyme A. |
| Storage (Lyophilized) | -20°C for short-term; -80°C for long-term | Protect from moisture. |
| Storage (In Solution) | -80°C | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Stability | Thioester bond is susceptible to hydrolysis at pH > 8.0. | Use buffers with a pH between 6.0 and 7.5 for maximum stability. |
III. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the procedure for preparing a stock solution from a lyophilized powder.
Workflow Diagram:
Application Notes and Protocols: 7-Hydroxytetradecanedioyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxytetradecanedioyl-CoA is a specialized lipid molecule that, while not extensively characterized in current literature, holds potential significance in lipidomics studies. As a hydroxylated medium-chain dicarboxylic acyl-CoA, its presence and concentration may serve as a valuable biomarker for specific metabolic pathways, particularly those involving fatty acid oxidation. Dicarboxylic acids are typically formed through omega (ω)-oxidation of monocarboxylic fatty acids, a process that is upregulated under conditions of impaired mitochondrial beta-oxidation.[1][2][3] Subsequent hydroxylation and activation to a CoA ester suggest its role as an intermediate in metabolic pathways, likely peroxisomal β-oxidation.[4][5][6] These application notes provide a theoretical framework for its utility in lipidomics and detailed protocols for its analysis.
Potential Applications in Lipidomics
-
Biomarker for Enhanced ω-Oxidation: The presence of this compound in biological samples may indicate an increased flux through the ω-oxidation pathway. This pathway becomes significant when the primary mitochondrial β-oxidation is overwhelmed or impaired, such as in cases of high-fat diets, fasting, or certain metabolic disorders.[4] Therefore, quantifying this molecule could provide insights into cellular stress and altered energy metabolism.
-
Indicator of Peroxisomal β-Oxidation Activity: Dicarboxylic acids, once formed, are primarily metabolized in peroxisomes.[2][5][6] The conversion of tetradecanedioic acid to its 7-hydroxy form and subsequent CoA ligation would position this compound as an intermediate in the peroxisomal β-oxidation cascade. Its levels could, therefore, reflect the activity of this organelle in fatty acid catabolism.
-
Drug Discovery and Development: For therapeutic agents targeting fatty acid metabolism, monitoring levels of this compound could serve as a pharmacodynamic biomarker. For instance, drugs that inhibit mitochondrial β-oxidation might lead to an accumulation of this and other dicarboxylic acid species.
-
Investigating Inborn Errors of Metabolism: Genetic disorders affecting fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to an upregulation of ω-oxidation and subsequent dicarboxylic aciduria.[3] While specific hydroxylated forms are less studied, their quantification could offer a more detailed metabolic signature of these diseases.
Quantitative Data Presentation
As there is no established quantitative data for this compound in the literature, the following table presents hypothetical data to illustrate its potential application in a comparative lipidomics study. The data represents a scenario where a treatment group (e.g., receiving a drug that modulates fatty acid oxidation) is compared to a control group.
| Analyte | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change | P-value |
| This compound | 1.2 ± 0.3 | 4.8 ± 0.9 | 4.0 | <0.01 |
| Tetradecanedioyl-CoA | 3.5 ± 0.8 | 9.1 ± 1.5 | 2.6 | <0.01 |
| Palmitoyl-CoA (C16:0) | 25.6 ± 4.2 | 18.2 ± 3.1 | 0.71 | <0.05 |
| Stearoyl-CoA (C18:0) | 15.3 ± 2.9 | 11.5 ± 2.0 | 0.75 | <0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of acyl-CoAs and can be applied to the study of this compound.[7][8][9][10]
Extraction of Acyl-CoAs from Biological Samples (Cells/Tissues)
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold 2 M potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
-
Homogenizer
-
Lyophilizer
Procedure:
-
For tissue samples, flash-freeze in liquid nitrogen immediately after collection. For cultured cells, aspirate the medium and wash twice with ice-cold PBS, then flash-freeze the cell pellet.
-
Homogenize approximately 20-50 mg of frozen tissue or 1-5 million cells in 500 µL of ice-cold 2 M KH2PO4 (pH 4.9) containing a known amount of internal standard.
-
Add 500 µL of a cold ACN:IPA (1:1, v/v) solution to the homogenate.
-
Vortex vigorously for 5 minutes at 4°C.
-
Add 60 µL of saturated ammonium sulfate solution and vortex for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
MS/MS Conditions (Hypothetical Transitions):
-
Ionization Mode: Positive ESI
-
Precursor Ion (M+H)+: To be determined based on the exact mass of this compound.
-
Product Ions: Characteristic fragments would likely include the loss of the pantetheine (B1680023) moiety.
-
Collision Energy: To be optimized for the specific instrument and analyte.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Hypothetical metabolic pathway for this compound formation.
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Biomarker potential of this compound.
References
- 1. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 7-Hydroxytetradecanedioyl-CoA Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxytetradecanedioyl-CoA is a putative metabolite belonging to the class of long-chain hydroxydicarboxylic acyl-CoAs. Dicarboxylic acids are known to be products of ω-oxidation of fatty acids, a process that becomes significant when mitochondrial β-oxidation is overwhelmed or impaired.[1] The subsequent hydroxylation and CoA-esterification of these dicarboxylic acids suggest their involvement in specific metabolic or signaling pathways. The 7-hydroxy position is atypical, suggesting the action of a specific, yet to be characterized, hydroxylase.
This document provides a framework for investigating the potential functions of this compound, including its biosynthesis, degradation, and cellular roles. Detailed protocols for key experiments are provided to facilitate the study of this novel metabolite.
Hypothetical Signaling and Metabolic Pathways
Based on the metabolism of similar molecules, we can propose a hypothetical pathway for the formation and degradation of this compound. This pathway provides a basis for designing experiments to identify the enzymes and cellular compartments involved.
Biosynthesis of this compound
The formation of this compound likely begins with the ω-oxidation of tetradecanoic acid (myristic acid) to form tetradecanedioic acid. This process typically occurs in the endoplasmic reticulum and involves cytochrome P450 enzymes.[1] Tetradecanedioic acid is then activated to its CoA ester, tetradecanedioyl-CoA. A subsequent hydroxylation at the 7th carbon by a specific hydroxylase would yield this compound.
Caption: Proposed biosynthetic pathway of this compound.
Degradation of this compound
Long-chain dicarboxylic acyl-CoAs are primarily metabolized via β-oxidation within peroxisomes.[1] This process would shorten the carbon chain of this compound, yielding shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA. The resulting products can then enter central metabolism.
Caption: Proposed degradation pathway of this compound.
Experimental Models for Studying this compound Function
A multi-pronged approach employing in vitro, cell-based, and in vivo models is recommended to elucidate the function of this compound.
| Experimental Model | Application | Advantages | Limitations |
| In Vitro Enzyme Assays | Identification of biosynthetic and degradative enzymes. | High-throughput screening of candidate enzymes; mechanistic studies. | Lacks cellular context. |
| Cell Culture Models | Investigation of cellular uptake, localization, and effects on signaling pathways and gene expression. | Controlled environment; amenable to genetic manipulation (e.g., CRISPR/Cas9). | May not fully recapitulate in vivo physiology. |
| Animal Models | Study of the physiological and pathophysiological roles in a whole organism. | High physiological relevance; allows for the study of systemic effects. | Complex; higher cost and ethical considerations. |
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound
Objective: To identify the enzymes responsible for the hydroxylation of tetradecanedioyl-CoA to this compound.
Materials:
-
Liver microsomes (source of cytochrome P450 enzymes)
-
Tetradecanedioyl-CoA (substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, liver microsomes, and tetradecanedioyl-CoA.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.[2][3][4]
Protocol 2: Analysis of Cellular Uptake and Metabolism in Cultured Cells
Objective: To determine if cells can take up and metabolize this compound and to identify the resulting metabolites.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Stable isotope-labeled this compound (e.g., ¹³C₁₄-labeled)
-
Cell culture medium and supplements
-
LC-MS/MS system
Procedure:
-
Culture HepG2 cells to near confluence in appropriate culture vessels.
-
Replace the culture medium with a medium containing a known concentration of labeled this compound.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, collect both the cell pellet and the culture medium.
-
Extract metabolites from the cell pellet and the medium.
-
Analyze the extracts by LC-MS/MS to quantify the intracellular and extracellular levels of labeled this compound and to identify any labeled downstream metabolites.[2][3][5]
Protocol 3: Investigation of Gene Expression Changes via RNA Sequencing
Objective: To identify cellular pathways affected by this compound by analyzing changes in gene expression.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
This compound
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Treat HepG2 cells with this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Sequence the libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data to identify differentially expressed genes between the treated and control groups.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.
Caption: Experimental workflow for transcriptomic analysis.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Biosynthesis of this compound
| Time (minutes) | Concentration of this compound (pmol/mg protein) |
| 0 | |
| 15 | |
| 30 | |
| 60 |
Table 2: Cellular Uptake and Metabolism of Labeled this compound
| Time (hours) | Intracellular Labeled Substrate (pmol/mg protein) | Extracellular Labeled Substrate (pmol/mL) | Key Metabolite 1 (pmol/mg protein) | Key Metabolite 2 (pmol/mg protein) |
| 0 | ||||
| 1 | ||||
| 4 | ||||
| 12 | ||||
| 24 |
Table 3: Top Differentially Expressed Genes in Response to this compound
| Gene Symbol | Log₂ Fold Change | p-value | Function |
Conclusion
The study of this compound represents an opportunity to uncover novel aspects of fatty acid metabolism and its regulation. The experimental framework provided here, based on established methodologies for related compounds, offers a robust starting point for researchers to investigate the function of this putative metabolite. Through a combination of in vitro, cell-based, and in vivo approaches, the scientific community can begin to elucidate the role of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving 7-Hydroxytetradecanedioyl-CoA stability in solution
Welcome to the technical support center for 7-Hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a long-chain fatty acyl-CoA molecule that features a hydroxyl group and two carboxyl groups, one of which is activated as a Coenzyme A (CoA) thioester. Like many long-chain acyl-CoAs, it is a key metabolic intermediate.[1] Its stability is a concern due to the chemically labile thioester bond, which is susceptible to hydrolysis.[2][3] The presence of a hydroxyl group also introduces a potential site for oxidation. Degradation of the molecule can lead to inaccurate experimental results, particularly in enzymatic assays and metabolic studies.
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in solution is primarily influenced by:
-
pH: The thioester bond is particularly prone to hydrolysis at neutral to alkaline pH.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[6]
-
Presence of Nucleophiles: Buffers containing nucleophilic species can react with the thioester bond, leading to its cleavage.
-
Oxidizing Agents: The hydroxyl group on the fatty acid chain can be a target for oxidation, especially in the presence of dissolved oxygen or metal ions that can catalyze oxidation reactions.
-
Enzymatic Degradation: Contamination of solutions with acyl-CoA thioesterases or other hydrolases can lead to rapid degradation of the molecule.[2]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a buffer with a slightly acidic pH (e.g., pH 5.0-6.0) to minimize hydrolysis of the thioester bond. The choice of solvent will depend on the specific experimental requirements. For short-term storage, aqueous buffers may be suitable, while for long-term storage, organic solvents in which the molecule is soluble and stable might be considered, followed by evaporation and reconstitution in the desired buffer immediately before use.
Q4: What are the ideal storage conditions for this compound solutions?
For long-term storage, it is best to store this compound as a lyophilized powder or in an anhydrous organic solvent at -80°C. If an aqueous stock solution is necessary, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, solutions should be kept on ice.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays. | Degradation of this compound in the assay buffer. | Prepare fresh solutions of this compound for each experiment. Keep the stock solution on ice throughout the experiment. Verify the pH of your assay buffer; if possible, perform the assay at a slightly acidic pH if it does not compromise enzyme activity. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Low or no activity in an enzyme reaction where this compound is a substrate. | The concentration of the active this compound is lower than expected due to degradation. | Quantify the concentration of your this compound solution immediately before use using a reliable method such as HPLC or a fluorometric assay kit.[7] |
| The solution may contain inhibitors from degradation products. | Purify the this compound if degradation is suspected. Consider using a fresh, high-purity batch of the compound. | |
| Precipitate forms in the aqueous solution. | Aggregation of the long-chain acyl-CoA molecules. | Long-chain acyl-CoAs can form micelles. Gentle warming and sonication may help to redissolve the precipitate. The inclusion of a small amount of a non-ionic detergent like Triton X-100 in the buffer may also prevent precipitation.[8] |
| LC-MS/MS analysis shows multiple peaks or a decreasing peak area over time. | Chemical degradation of this compound. | Analyze samples as quickly as possible after preparation. Keep samples in the autosampler at a low temperature (e.g., 4°C). Use a mobile phase with a slightly acidic pH if compatible with your chromatography method. |
Quantitative Data on Stability
| Condition | Parameter | Value (Hypothetical) | Notes |
| pH Stability | Half-life at 25°C in pH 5.0 buffer | 48 hours | Thioester hydrolysis is slower at acidic pH. |
| Half-life at 25°C in pH 7.4 buffer | 8 hours | Hydrolysis is significantly faster at neutral pH.[4] | |
| Half-life at 25°C in pH 8.5 buffer | 2 hours | Alkaline conditions rapidly degrade the thioester bond.[5] | |
| Temperature Stability | Half-life at 4°C in pH 7.4 buffer | 72 hours | Cold temperatures significantly slow down degradation.[6] |
| Half-life at -20°C in pH 7.4 buffer | > 1 month | Frozen solutions are relatively stable. | |
| Half-life at -80°C in pH 7.4 buffer | > 6 months | Recommended for long-term storage of aqueous solutions. | |
| Freeze-Thaw Stability | % Degradation after 1 cycle | < 5% | |
| % Degradation after 3 cycles | 15-20% | Repeated freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Concentration by RP-HPLC
This protocol allows for the quantification of intact this compound and the detection of its degradation products.
Materials:
-
This compound sample
-
Mobile Phase A: 220 mM potassium phosphate (B84403), pH 4.0[9]
-
Mobile Phase B: 98% Methanol, 2% Chloroform[9]
-
C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5-micron)[9]
-
HPLC system with a UV detector set to 254 nm[9]
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
Dilute the experimental sample in Mobile Phase A to a concentration within the range of the standard curve.
-
Inject the standards and the sample onto the HPLC column.
-
Elute the compounds using a gradient of Mobile Phase B. A typical gradient might be from 10% to 90% B over 30 minutes.
-
Monitor the absorbance at 254 nm.
-
The retention time of the intact this compound should be consistent. The appearance of new peaks, particularly at earlier retention times, may indicate degradation products such as the free fatty acid or coenzyme A.
-
Calculate the concentration of the intact molecule in the sample by comparing its peak area to the standard curve.
Protocol 2: Monitoring the Hydrolytic Stability of this compound
This protocol provides a framework for determining the half-life of this compound under specific buffer and temperature conditions.
Materials:
-
High-purity this compound
-
Buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)
-
Temperature-controlled incubator or water bath
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare a solution of this compound in the desired buffer to a known concentration.
-
Place the solution in a temperature-controlled environment.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC as described in Protocol 1 to determine the concentration of the remaining intact this compound.
-
Plot the concentration of intact this compound versus time.
-
Determine the half-life (t₁/₂) of the molecule under the tested conditions by fitting the data to a first-order decay curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in 7-Hydroxytetradecanedioyl-CoA mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry of 7-Hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte's signal response. This is the more common effect and can significantly reduce the sensitivity and accuracy of the measurement.[1][3][4]
-
Ion Enhancement: An increase in the analyte's signal response. While less frequent, it also compromises data accuracy.[1][3][4]
For this compound, a long-chain acyl-CoA, phospholipids (B1166683) are a major source of matrix effects, particularly in electrospray ionization (ESI).[5][6][7] These effects can lead to poor reproducibility, inaccurate quantification, and a decreased signal-to-noise ratio.[2][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column.[3][8][9] A separate injection of a blank matrix extract is then performed. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[3][8]
-
Post-Extraction Spiking: This quantitative approach involves comparing the peak response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of the analyte in a pure solvent at the same concentration.[3][10] The ratio of these responses provides a quantitative measure of the matrix effect.[10]
Q3: What are the most effective strategies for overcoming matrix effects in this compound mass spectrometry?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Advanced Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Solid-Phase Extraction (SPE) is generally more effective than simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids and other interferences.[10][11][12]
-
Chromatographic Optimization: Modifying the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[5][8]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[13] A known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is added to the sample at the earliest stage of preparation.[14][15] Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction during data analysis.[5][16]
Troubleshooting Guide
Issue 1: Low or Inconsistent Signal Intensity for this compound
-
Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.[3][6]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spiking experiment to quantify the degree of ion suppression.[3][10]
-
Improve Sample Cleanup: If significant suppression is observed, enhance your sample preparation protocol. Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE).[11][12]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the regions of ion suppression identified through post-column infusion.[8]
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[5][8] This is only feasible if the analyte concentration remains above the instrument's limit of detection.
-
Issue 2: Poor Reproducibility and Accuracy in Quantification
-
Possible Cause: Variable matrix effects between samples and a lack of appropriate internal standardization.[2][4]
-
Troubleshooting Steps:
-
Implement Stable Isotope Dilution (SID): The most reliable way to correct for variability is to use a stable isotope-labeled internal standard for this compound.[13][15] This will compensate for variations in both sample preparation and ionization efficiency.[5][16]
-
Matrix-Matched Calibrants: If a stable isotope-labeled standard is unavailable, prepare calibration standards in a blank matrix that closely matches the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.[17]
-
Evaluate Sample Preparation Consistency: Ensure that the sample preparation procedure is highly consistent across all samples to minimize variability in matrix composition.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727)/water) at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) and process it through your entire sample preparation procedure. In the final step, spike the resulting extract with the this compound standard to the same final concentration as Set A.[10]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the this compound standard before the sample preparation procedure begins. The spiking amount should be calculated to achieve the same final theoretical concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Values between 80% and 120% are often considered acceptable.[10]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This is a general protocol that should be optimized for this compound.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining long-chain acyl-CoAs.
-
Conditioning: Condition the SPE cartridge with 1-2 volumes of methanol followed by 1-2 volumes of water.
-
Equilibration: Equilibrate the cartridge with 1-2 volumes of the initial mobile phase or a weak aqueous buffer.
-
Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 volumes of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.[10]
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Dry-Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
Quantitative Data Summary
| Mitigation Strategy | Analyte Recovery | Matrix Effect Reduction | RSD (%) | Reference |
| Protein Precipitation (PPT) | Variable, often low for polar analytes | Least effective, significant matrix effects remain | >15% | [11] |
| Liquid-Liquid Extraction (LLE) | Good for non-polar analytes, can be low for polar ones | Better than PPT, can still have residual matrix | <15% | [11][12] |
| Solid-Phase Extraction (SPE) | High | Significant reduction in matrix effects | <10% | [11] |
| Stable Isotope Dilution (SID) | Compensates for losses | Compensates for matrix effects | <5% | [5][18] |
Visualizations
Caption: Workflow for sample preparation to minimize matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 14. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of 7-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 7-Hydroxytetradecanedioyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General & Multi-Step Synthesis Issues
Q1: My overall yield of this compound is very low. What are the potential bottlenecks in the two-step synthesis?
A1: Low overall yield in a two-step enzymatic synthesis can be attributed to inefficiencies at either the hydroxylation or the CoA ligation stage. It is crucial to analyze the output of each step to identify the bottleneck.
-
Step 1: Hydroxylation of Tetradecanedioic Acid: Verify the efficiency of the C7 hydroxylation of tetradecanedioic acid. This can be challenging due to the specificity required. The choice of enzyme is critical. Cytochrome P450 monooxygenases are a promising class of enzymes for this reaction. However, achieving regioselectivity at the C7 position may require screening of various P450s or protein engineering.
-
Step 2: CoA Ligation: Ensure the complete conversion of 7-hydroxytetradecanedioic acid to its CoA ester. Incomplete ligation can be due to several factors including enzyme inhibition, suboptimal reaction conditions, or instability of the product.
To troubleshoot, we recommend a stepwise analysis:
-
Analyze the Hydroxylation Product: Before proceeding to the CoA ligation step, confirm the formation of 7-hydroxytetradecanedioic acid using techniques like HPLC or GC-MS. Quantify the product to assess the efficiency of the hydroxylation enzyme.
-
Optimize Each Step Independently: Optimize the reaction conditions for both the hydroxylation and CoA ligation steps separately before combining them.
-
Purify Intermediate Product: Consider purifying the 7-hydroxytetradecanedioic acid after the first step to remove any unreacted substrate or byproducts that might inhibit the subsequent CoA ligation.
Step 1: C7-Hydroxylation of Tetradecanedioic Acid
Q2: I am not observing any formation of 7-hydroxytetradecanedioic acid. What could be the issue with my hydroxylation reaction?
A2: The absence of product in the hydroxylation step often points to issues with the enzyme, cofactors, or reaction conditions.
-
Enzyme Selection and Activity: The primary challenge is identifying an enzyme with the correct regioselectivity. While many cytochrome P450s hydroxylate fatty acids, they typically target terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions.[1][2][3] Achieving hydroxylation at the C7 position of a 14-carbon dicarboxylic acid will likely require a specialized or engineered enzyme. Consider screening a library of P450 enzymes or using directed evolution to alter the regioselectivity of a known fatty acid hydroxylase.[4][5]
-
Cofactor Regeneration: Cytochrome P450 enzymes require a constant supply of reducing equivalents, typically from NADPH. A robust cofactor regeneration system is essential for sustained enzyme activity. Ensure your regeneration system (e.g., using glucose-6-phosphate dehydrogenase) is active and all components are at their optimal concentrations.
-
Oxygen Availability: P450-catalyzed hydroxylation requires molecular oxygen. Ensure adequate aeration of your reaction mixture without causing enzyme denaturation.
-
Substrate Inhibition: High concentrations of the substrate, tetradecanedioic acid, may inhibit the enzyme. Perform substrate titration experiments to determine the optimal substrate concentration.
-
Reaction Buffer Composition: Ensure the pH, ionic strength, and any additives in your buffer are optimal for your specific P450 enzyme.
Troubleshooting Workflow for Hydroxylation:
Step 2: Enzymatic Ligation to Coenzyme A
Q3: The conversion of 7-hydroxytetradecanedioic acid to its CoA ester is incomplete. How can I improve the efficiency of the CoA ligation step?
A3: Incomplete CoA ligation can be caused by several factors related to the enzyme, substrates, or reaction equilibrium.
-
Enzyme Choice: A dicarboxylate-CoA ligase is the appropriate enzyme for this reaction. These enzymes can act on dicarboxylic acids of varying chain lengths.[1][6] Ensure you are using an enzyme with good activity towards a 14-carbon substrate.
-
ATP Regeneration: Acyl-CoA synthetase reactions are ATP-dependent.[2] An ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine) is often necessary to drive the reaction to completion and prevent the accumulation of AMP, which can be inhibitory.
-
Product Inhibition/Instability: The product, this compound, might exhibit product inhibition on the ligase. Additionally, long-chain acyl-CoA esters can be unstable. It is advisable to analyze the reaction progress over time to determine the point of maximum yield and to handle the product with care (e.g., store at low temperatures and under inert gas).
-
Purity of 7-hydroxytetradecanedioic acid: Impurities from the previous step could inhibit the CoA ligase. HPLC purification of the hydroxylated intermediate is recommended.
Table 1: Troubleshooting Guide for Low CoA Ligation Efficiency
| Potential Cause | Troubleshooting Action |
| Low Enzyme Activity | - Verify enzyme activity with a known substrate. - Optimize enzyme concentration. |
| ATP Depletion | - Implement an ATP regeneration system. - Ensure optimal concentrations of ATP and magnesium ions. |
| Product Inhibition | - Monitor reaction progress and stop at optimal time. - Consider in-situ product removal strategies if feasible. |
| Substrate Impurity | - Purify the 7-hydroxytetradecanedioic acid intermediate. |
| Suboptimal pH/Temp | - Determine the optimal pH and temperature for the specific ligase. |
Product Purification & Analysis
Q4: I am having difficulty purifying the final this compound product. What methods are recommended?
A4: The purification of long-chain acyl-CoA esters requires methods that can separate them from unreacted substrates (7-hydroxytetradecanedioic acid, CoA) and reaction byproducts (AMP, pyrophosphate).
-
Solid-Phase Extraction (SPE): SPE is a common and effective method for purifying acyl-CoA esters. A C18 reverse-phase cartridge can be used to bind the acyl-CoA, while more polar components are washed away. The product is then eluted with an organic solvent.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for both purification and analysis of long-chain acyl-CoAs.[6] A C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used.[6]
Q5: How can I analyze the purity and confirm the identity of my synthesized this compound?
A5: A combination of chromatographic and spectrometric techniques is recommended for the analysis of the final product.
-
HPLC Analysis: As mentioned for purification, analytical reverse-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is the standard method for assessing the purity of acyl-CoA esters.[6]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS can be used to confirm the molecular weight of the synthesized this compound, providing definitive identification.
Experimental Protocols
General Protocol for Two-Step Enzymatic Synthesis of this compound
This is a generalized protocol and will require optimization for specific enzymes and conditions.
Step 1: C7-Hydroxylation of Tetradecanedioic Acid
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Add tetradecanedioic acid to the desired concentration (start with a low millimolar range to avoid substrate inhibition).
-
Add the cytochrome P450 enzyme.
-
Add the components of the NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the P450 enzyme (typically 25-37 °C) with vigorous shaking for adequate aeration.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of 7-hydroxytetradecanedioic acid by HPLC or GC-MS after derivatization.
-
-
Work-up:
-
Once the reaction is complete, terminate it by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to protonate the carboxylic acids.
-
Extract the product into the organic phase.
-
Evaporate the solvent and, if necessary, purify the 7-hydroxytetradecanedioic acid by flash chromatography or preparative HPLC.
-
Step 2: Ligation to Coenzyme A
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the purified 7-hydroxytetradecanedioic acid.
-
Add Coenzyme A, ATP, and magnesium chloride.
-
If using, add the components of an ATP regeneration system.
-
Initiate the reaction by adding the dicarboxylate-CoA ligase.
-
-
Incubation:
-
Incubate at the optimal temperature for the ligase (typically 30-37 °C).
-
Monitor the formation of this compound by HPLC.
-
-
Purification:
-
Purify the final product using solid-phase extraction or preparative HPLC as described in the FAQs.
-
Logical Relationship of Synthesis and Troubleshooting:
Quantitative Data Summary
Table 2: Template for Experimental Data Comparison
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Hydroxylation Enzyme | |||
| Enzyme Concentration (µM) | |||
| Substrate Concentration (mM) | |||
| Reaction Time (h) | |||
| Yield of 7-hydroxytetradecanedioic acid (%) | |||
| CoA Ligase Enzyme | |||
| Enzyme Concentration (µM) | |||
| Substrate Concentration (mM) | |||
| Reaction Time (h) | |||
| Yield of this compound (%) | |||
| Overall Yield (%) |
By systematically varying one parameter at a time and recording the results in a similar table, researchers can effectively optimize the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydroxylation of long chain fatty acids by CYP147F1, a new cytochrome P450 subfamily protein from Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 7-Hydroxytetradecanedioyl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 7-Hydroxytetradecanedioyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of degradation for long-chain acyl-CoAs like this compound are chemical hydrolysis of the thioester bond, enzymatic degradation, and oxidation. The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Endogenous thioesterases in biological samples can rapidly hydrolyze the molecule.[1] The hydroxyl group may also be a target for oxidation.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic to neutral pH (pH 6-7) during sample preparation and storage. Both acidic and alkaline conditions can accelerate the hydrolysis of the thioester bond.
Q3: How should I store my samples containing this compound?
A3: For optimal stability, samples should be processed immediately after collection under cold conditions (e.g., on ice). For short-term storage, keep samples at -20°C. For long-term storage, -80°C is recommended to minimize both chemical and enzymatic degradation.[2] It is also advisable to minimize freeze-thaw cycles, as these can lead to degradation of fatty acids and other lipids.[3][4][5][6]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, the use of antioxidants is highly recommended, especially since this compound contains a hydroxyl group that can be susceptible to oxidation. Antioxidants such as butylated hydroxytoluene (BHT) can be added to the extraction solvent to prevent oxidative degradation.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | Chemical Degradation: The thioester bond may have been hydrolyzed due to improper pH or high temperature. | Ensure all buffers and solvents are maintained at a slightly acidic to neutral pH (6-7). Perform all extraction steps on ice or at 4°C. |
| Enzymatic Degradation: Endogenous thioesterases in the sample may have degraded the target molecule. | Immediately after sample collection, quench enzymatic activity by adding a strong acid (e.g., perchloric acid, trichloroacetic acid) or by homogenizing the sample in a cold organic solvent mixture containing an acid. | |
| Oxidative Degradation: The hydroxyl group or the acyl chain may have been oxidized. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.01% w/v). | |
| Presence of unexpected peaks in the chromatogram. | Degradation Products: The unexpected peaks could be the hydrolyzed free fatty acid (7-hydroxytetradecanedioic acid) or oxidized byproducts. | Confirm the identity of the peaks using mass spectrometry. Optimize the sample preparation protocol to minimize degradation by following the recommendations above. |
| Poor recovery of this compound. | Inefficient Extraction: The extraction solvent and method may not be optimal for this dicarboxylic, hydroxylated acyl-CoA. | Use a robust extraction method, such as a modified Bligh-Dyer or Folch extraction with acidified solvents to ensure efficient recovery of polar lipids. A solid-phase extraction (SPE) step may also improve recovery and purity. |
| Inconsistent results between replicate samples. | Variable Degradation: Inconsistent handling of samples can lead to varying degrees of degradation. | Standardize the sample preparation workflow to ensure all samples are processed identically and for the same duration. Minimize the time between sample collection and extraction. Avoid leaving samples at room temperature. |
Quantitative Data on Acyl-CoA Stability
| Acyl-CoA | Half-life (in quenched reaction mixtures) | Reference |
| Acetyl-CoA | 92 hours | [9] |
| Formyl-CoA | 1.9 hours | [9] |
| Oxalyl-CoA | 29 hours | [9] |
| Succinyl-CoA | 343 hours | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is a general guideline and may need optimization for specific tissue types.
Materials:
-
Tissue sample
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 2-propanol/acetonitrile/water (3:1:1 v/v/v) with 0.1% formic acid and 0.01% BHT
-
Internal Standard (e.g., a deuterated version of the analyte or a structurally similar acyl-CoA)
-
Homogenizer
-
Centrifuge (capable of 4°C)
Procedure:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store at -80°C until extraction.
-
Weigh the frozen tissue (typically 50-100 mg) and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold Extraction Solvent and the internal standard to the tube.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol (B129727) in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for analysis (e.g., by LC-MS/MS).
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat | MDPI [mdpi.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 7-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 7-Hydroxytetradecanedioyl-CoA, particularly the issue of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
A1: this compound is a long-chain dicarboxylic acyl-CoA. Its analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its polar nature, potential for thermal instability, and the presence of structurally similar isomers. These isomers often have nearly identical masses and physicochemical properties, leading to co-elution from the chromatography column and making accurate quantification difficult.
Q2: What are the most common reasons for co-eluting peaks in the analysis of this compound?
A2: The primary reasons for co-elution include:
-
Positional Isomers: The hydroxyl group can be located at different positions on the tetradecanedioyl chain, and the CoA ester can be at either carboxylic acid group. These positional isomers may not be adequately resolved by standard reversed-phase chromatography.
-
Insufficient Chromatographic Resolution: The chosen column chemistry, mobile phase composition, or gradient profile may not provide enough selectivity to separate the isomers.
-
Matrix Effects: Complex biological samples can contain interfering compounds that co-elute with the analyte of interest, suppressing its ionization in the mass spectrometer and complicating peak integration.
Q3: How can I confirm if a peak is composed of co-eluting compounds?
A3: Several methods can help confirm co-elution:
-
Peak Shape Analysis: Asymmetrical or shouldered peaks are a strong indication of co-elution.
-
Mass Spectral Purity: Examine the mass spectra across the width of the chromatographic peak. If the spectra change, it suggests the presence of multiple compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses that may appear as a single peak at lower resolution.
-
Tandem Mass Spectrometry (MS/MS): If the co-eluting compounds are isomers, they may produce different fragment ions upon collision-induced dissociation (CID), allowing for their differentiation.
Q4: Can sample preparation affect the co-elution of this compound?
A4: Yes, improper sample preparation can contribute to analytical issues. Acyl-CoAs are prone to degradation by hydrolysis. Degradation products can appear as additional peaks in the chromatogram, potentially co-eluting with the target analyte or other compounds of interest. It is crucial to use extraction and storage protocols that minimize degradation.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks during the LC-MS analysis of this compound.
Problem 1: Poor peak shape (fronting, tailing, or broad peaks) suggesting co-elution.
-
Solution 1.1: Optimize Mobile Phase Composition.
-
Adjust pH: The retention of dicarboxylic acids is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly alter the ionization state and retention of the analytes, potentially resolving co-eluting peaks.
-
Modify Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
-
-
Solution 1.2: Modify Gradient Elution Profile.
-
A shallower gradient can increase the separation between closely eluting compounds.
-
-
Solution 1.3: Evaluate Column Temperature.
-
Increasing the column temperature can improve peak shape and sometimes enhance resolution. However, be mindful of the thermal stability of this compound.
-
Problem 2: Confirmed co-elution of positional isomers.
-
Solution 2.1: Change Stationary Phase Chemistry.
-
If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide different interactions with the hydroxyl group and the dicarboxylic acid structure.
-
-
Solution 2.2: Employ Ion-Pair Chromatography.
-
Adding an ion-pairing reagent to the mobile phase can enhance the retention and separation of ionic compounds like dicarboxylic acyl-CoAs. However, these reagents can be difficult to remove from the LC-MS system.
-
-
Solution 2.3: Utilize Tandem Mass Spectrometry (MS/MS).
-
Even if isomers co-elute chromatographically, they may produce unique fragment ions in the mass spectrometer. Develop a Multiple Reaction Monitoring (MRM) method that targets specific transitions for each isomer to allow for their individual quantification.
-
Data Presentation
The following table provides a hypothetical comparison of chromatographic conditions for separating positional isomers of this compound, illustrating how changes in the stationary phase can affect resolution.
| Isomer | Retention Time (min) on C18 Column | Retention Time (min) on Phenyl-Hexyl Column |
| 3-Hydroxytetradecanedioyl-CoA | 12.5 | 13.2 |
| This compound | 12.5 | 12.7 |
| 10-Hydroxytetradecanedioyl-CoA | 12.6 | 12.3 |
Note: These are illustrative values to demonstrate the principle of altering selectivity. Actual retention times will vary depending on the specific LC system and conditions.
Experimental Protocols
Protocol 1: Sample Extraction of Acyl-CoAs from Biological Tissues
-
Homogenization: Homogenize frozen tissue powder in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.
-
Solid-Phase Extraction (SPE): Load the polar phase onto a pre-conditioned SPE cartridge (e.g., C18).
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS mobile phase.
Protocol 2: LC-MS/MS Method for Acyl-CoA Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion (the m/z of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety). Unique transitions should be determined for each potential co-eluting isomer.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Plausible metabolic pathway for this compound.
Technical Support Center: Enhancing Ionization Efficiency of 7-Hydroxytetradecanedioyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 7-Hydroxytetradecanedioyl-CoA in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by LC-MS/MS?
A1: The analysis of this compound presents several challenges. As a dicarboxylic acyl-CoA, it is a relatively large and polar molecule, which can lead to poor retention on standard reverse-phase columns and inefficient ionization. Its hydroxyl group can also influence its fragmentation pattern and chromatographic behavior. Furthermore, like other long-chain acyl-CoAs, it is susceptible to in-source fragmentation and can suffer from low signal intensity due to matrix effects from biological samples.
Q2: Which ionization mode is best for this compound analysis?
A2: For long-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally preferred as it tends to provide better sensitivity compared to negative ion mode.[1] The primary ion observed is typically the protonated molecule [M+H]⁺. However, for dicarboxylic acids, negative ion mode can also be effective, yielding a prominent deprotonated molecule [M-H]⁻.[2] It is recommended to test both modes during method development to determine the optimal condition for this compound.
Q3: What is the expected fragmentation pattern for this compound?
Q4: How can I improve the chromatographic retention of this compound?
A4: Due to its polar nature, retaining this compound on a C18 column can be challenging. To improve retention, consider using a column with a different chemistry, such as a C8 or a phenyl-hexyl column. Alternatively, ion-pairing chromatography with an agent like triethylamine (B128534) acetate (B1210297) can be employed, although this can lead to ion suppression in the mass spectrometer.[5] A gradient elution with a mobile phase containing a low concentration of a weak acid like formic acid is commonly used.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is not always necessary for the analysis of acyl-CoAs by LC-MS/MS. However, for dicarboxylic acids, derivatization of the carboxyl groups to esters (e.g., butyl esters) can improve chromatographic properties and ionization efficiency, particularly in positive ion mode.[6] Derivatization can also be used to introduce a charged group to enhance sensitivity.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ion Source Parameters | Optimize spray voltage, source temperature, and gas flows. Start with parameters used for other long-chain acyl-CoAs and fine-tune for your instrument. | A stable and more intense signal for the [M+H]⁺ or [M-H]⁻ ion. |
| Inefficient Ionization | Ensure the mobile phase composition is appropriate. A small percentage of formic acid (0.1%) in both aqueous and organic phases is a good starting point. For dicarboxylic acids, a mobile phase with a slightly higher pH might improve ionization in negative mode. | Improved protonation or deprotonation of the analyte, leading to a stronger signal. |
| In-source Fragmentation | Reduce the cone voltage (or equivalent parameter). High energies in the ion source can cause the molecule to fragment before it is detected as the precursor ion. | An increase in the intensity of the precursor ion and a decrease in the intensity of fragment ions in the full scan spectrum. |
| Matrix Effects | Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering compounds from the biological matrix. Dilute the sample if possible without losing the analyte signal below the limit of detection. | A more stable baseline and an increase in the signal-to-noise ratio for the analyte peak. |
| Sample Degradation | Prepare fresh standards and samples. Acyl-CoAs can be unstable, especially at room temperature and in aqueous solutions. Keep samples on ice or at 4°C during preparation and analysis. | Restoration of the expected signal intensity if degradation was the issue. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with the Column | Use a mobile phase additive like a small amount of ammonium (B1175870) formate (B1220265) or acetate to reduce peak tailing. Ensure the pH of the mobile phase is appropriate for the analyte. | Sharper, more symmetrical peaks. |
| Column Overload | Inject a smaller volume of the sample or dilute the sample. | Improved peak shape and retention time reproducibility. |
| Inappropriate Column Chemistry | Test different stationary phases (e.g., C8, phenyl-hexyl) that may have better compatibility with the dicarboxylic nature of the analyte. | Better peak shape and potentially improved separation from isomers. |
| Contamination of the LC System | Flush the LC system and column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove any contaminants. | A stable baseline and improved peak shape. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
This protocol is adapted from methods for long-chain acyl-CoA extraction.[7]
-
Homogenization: Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.
-
Lipid Extraction: Add 1 mL of chloroform (B151607) and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C. Three layers will form: an upper aqueous layer containing the acyl-CoAs, a protein disk, and a lower organic layer with lipids.
-
Acyl-CoA Collection: Carefully collect the upper aqueous layer and transfer it to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
These are suggested starting parameters and should be optimized for your specific instrument and column.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (Positive ESI Mode):
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize to minimize in-source fragmentation) |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of this compound |
| Product Ion | Monitor for the neutral loss of 507 Da and other potential fragments. |
Visualization
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
The following diagram illustrates the metabolic pathway for the breakdown of long-chain dicarboxylic acids, such as the parent molecule of this compound, within the peroxisome.[8][9][10] This process shortens the dicarboxylic acyl-CoA chain, producing acetyl-CoA and a shorter dicarboxylic acyl-CoA.
Caption: Peroxisomal beta-oxidation pathway for dicarboxylic acids.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxytetradecanedioyl-CoA Quantification
Welcome to the technical support center for the quantification of 7-Hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound?
A1: The recovery of this compound, a long-chain hydroxylated dicarboxylic acyl-CoA, is primarily influenced by three critical factors:
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Due to its structure, this compound is prone to hydrolysis and oxidation. It is crucial to work quickly, on ice, and use appropriate buffers to maintain the integrity of the analyte.
-
Extraction Efficiency: The dual carboxylic acid functions and the hydroxyl group make this compound more polar than typical long-chain fatty acyl-CoAs. This necessitates an optimized extraction protocol that can efficiently partition this polar molecule from the biological matrix. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.
-
Availability of Standards: A significant pitfall in the absolute quantification of this compound is the likely lack of a commercially available analytical standard. This necessitates custom synthesis or the use of a structurally related internal standard for relative quantification.
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of this compound can stem from several issues. The following troubleshooting guide can help identify and resolve the problem:
-
Suboptimal Extraction: The polarity of this compound may lead to poor recovery with standard lipid extraction methods. Consider using a more polar solvent system or a multi-step extraction protocol. Solid-phase extraction (SPE) with a suitable stationary phase (e.g., mixed-mode anion exchange) can significantly improve recovery and purity.
-
Analyte Degradation: Ensure all steps are performed at low temperatures (on ice) to minimize enzymatic activity. Use fresh, high-quality solvents and consider the addition of antioxidants to prevent oxidative degradation of the hydroxyl group.
-
Incomplete Cell Lysis: For cellular samples, ensure complete cell disruption to release the analyte. Sonication or the use of a mechanical homogenizer is recommended.
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?
A3: Due to the inherent instability of acyl-CoAs, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles as this can significantly impact the stability of the analyte.
Q4: Is derivatization necessary for the LC-MS/MS analysis of this compound?
A4: While not strictly necessary, derivatization is highly recommended for the quantification of dicarboxylic acids and their CoA esters, especially at low concentrations.[2][3][4] Derivatization can:
-
Enhance Ionization Efficiency: By adding a readily ionizable group, derivatization can significantly improve the signal intensity in mass spectrometry.
-
Improve Chromatographic Separation: Derivatization can reduce the polarity of the molecule, leading to better retention and peak shape on reverse-phase columns.
-
Increase Specificity: A specific derivatizing agent can help to distinguish the analyte from other matrix components. Charge-reversal derivatization is a particularly effective strategy for dicarboxylic acids.[2][4]
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in this compound Quantification
| Issue | Potential Cause | Recommended Solution |
| Low/No Signal in MS | Inefficient ionization | Consider derivatization to enhance signal intensity. Optimize MS source parameters (e.g., spray voltage, gas flow). |
| Analyte degradation | Prepare fresh samples and standards. Work on ice and use antioxidants. | |
| Poor extraction recovery | Optimize the extraction protocol using a more polar solvent system or SPE. | |
| Poor Peak Shape | Analyte interaction with column | Use a column with a different stationary phase (e.g., C18 with polar endcapping). Consider derivatization to reduce polarity. |
| Suboptimal mobile phase | Adjust the mobile phase pH and organic solvent composition. | |
| High Variability | Inconsistent sample handling | Standardize the sample collection, storage, and extraction procedures. |
| Instability of analyte | Prepare samples in smaller batches to minimize time on the bench. Use an internal standard to correct for variability. | |
| Matrix Effects | Co-eluting interferences | Improve sample cleanup using SPE. Optimize the chromatographic separation to resolve the analyte from interfering compounds. |
| Ion suppression/enhancement | Use a stable isotope-labeled internal standard if available. Perform a matrix effect study to assess the extent of the issue. |
Experimental Protocols
Protocol 1: Extraction of Dicarboxylic Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode anion exchange)
-
Internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar dicarboxylic acyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove neutral lipids.
-
Elute the dicarboxylic acyl-CoAs with a more polar, acidic solvent (e.g., methanol (B129727) with 2% formic acid).
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Table 2: Illustrative Recovery Rates of Dicarboxylic Acyl-CoAs with Different Extraction Methods
| Extraction Method | Analyte | Tissue Type | Illustrative Recovery (%) |
| Liquid-Liquid Extraction | Dodecanedioyl-CoA | Liver | 45 ± 8 |
| LLE + SPE (C18) | Dodecanedioyl-CoA | Liver | 65 ± 6 |
| LLE + SPE (Mixed-Mode) | Dodecanedioyl-CoA | Liver | 85 ± 5 |
| Liquid-Liquid Extraction | Tetradecanedioyl-CoA | Kidney | 42 ± 9 |
| LLE + SPE (C18) | Tetradecanedioyl-CoA | Kidney | 62 ± 7 |
| LLE + SPE (Mixed-Mode) | Tetradecanedioyl-CoA | Kidney | 82 ± 6 |
Note: This data is for illustrative purposes to highlight the expected trends in recovery with different extraction methodologies for dicarboxylic acyl-CoAs.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for low signal in this compound analysis.
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 4. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
Technical Support Center: Chromatographic Resolution of Dicarboxylic Acyl-CoAs
Welcome to the technical support center for the analysis of dicarboxylic acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the chromatographic resolution of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What are dicarboxylic acyl-CoAs and why are they important?
Dicarboxylic acyl-CoAs are intermediates in the metabolic pathway of dicarboxylic acids (DCAs). DCAs are produced from the omega-oxidation of monocarboxylic fatty acids, a process that becomes significant during periods of high fatty acid influx, such as fasting or in certain metabolic disorders.[1][2] The breakdown of their CoA esters can yield both acetyl-CoA and succinyl-CoA, the latter of which is anaplerotic for the TCA cycle, making them important molecules in energy metabolism.[3]
Q2: What makes the chromatographic separation of dicarboxylic acyl-CoAs challenging?
The primary challenge lies in the wide range of polarity and chain lengths of these molecules. Short-chain dicarboxylic acyl-CoAs are highly polar, while long-chain species are much more hydrophobic. This diversity makes it difficult to achieve good retention and separation for all species in a single chromatographic run using standard reversed-phase methods.[4] Furthermore, these compounds are often present in low abundance in complex biological matrices, requiring sensitive and selective analytical methods.[5]
Q3: What are the primary chromatographic techniques used for analyzing dicarboxylic acyl-CoAs?
The two most common and effective techniques are Reversed-Phase Ion-Pair (RP-IPC) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
RP-IPC uses an ion-pairing reagent in the mobile phase to increase the retention of anionic molecules like acyl-CoAs on a nonpolar stationary phase. It is particularly effective for separating medium- to long-chain species.[6][7]
-
HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for separating polar compounds and has the advantage of being able to analyze a wide range of acyl-CoAs, from short to long chain, in a single run.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My peaks for dicarboxylic acyl-CoAs are tailing significantly. What are the potential causes and solutions?
A: Peak tailing is a common problem, often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.[10][11]
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions (Reversed-Phase) | Residual silanol groups on the silica-based stationary phase can interact with the polar head of the acyl-CoA. Solution: Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to mask the silanols. Adjusting the mobile phase pH can also help.[12] |
| Slow Column Equilibration (Ion-Pair) | Ion-pair chromatography requires extensive time for the reagent to adsorb onto the stationary phase. Incomplete equilibration leads to inconsistent retention and poor peak shape. Solution: Equilibrate the column with the ion-pairing mobile phase for an extended period (20-50 column volumes) before starting the analysis.[13][14] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of both the dicarboxylic acyl-CoAs and the ion-pairing reagent, impacting retention and peak symmetry. Solution: Carefully optimize the mobile phase pH to ensure consistent ionization.[12] |
| Column Contamination | Buildup of matrix components on the column can create active sites that cause tailing. Solution: Use a guard column and implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample.[15][16] Regularly flush the column with a strong solvent. |
Q: My peaks are broad or split. What should I check?
A: Broad or split peaks can indicate a variety of issues, from the sample solvent to physical problems with the column.[10]
| Potential Cause | Recommended Solution |
| Sample Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the final extract in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase. |
| Column Overloading | Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample. |
| Fouled or Damaged Column Frit | Particulates from the sample or system can block the column inlet frit, leading to a distorted flow path. Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replace the inlet frit. Using a guard column is highly recommended.[16] |
| System Leaks or Dead Volume | Leaks in fittings or excessive tubing length between the injector, column, and detector can cause peak broadening. Solution: Check all fittings for leaks. Use tubing with the narrowest possible internal diameter and shortest possible length.[17] |
Inconsistent Retention Times
Q: Why are my retention times drifting from run to run?
A: Retention time drift is often related to changes in the mobile phase composition or temperature, or inadequate column equilibration.[17]
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration (HILIC & Ion-Pair) | Both HILIC and ion-pair chromatography require longer equilibration times than standard reversed-phase methods. Solution: For HILIC, ensure the water layer on the stationary phase is fully established by equilibrating for at least 20 column volumes.[18] For ion-pair, ensure the reagent concentration on the column surface is stable.[12] |
| Mobile Phase Composition Change | Inaccurate mixing of gradient components, evaporation of volatile organic solvents, or degradation of mobile phase additives can cause drift. Solution: Prepare fresh mobile phase daily. Ensure the online degasser and pump proportioning valves are working correctly. Manually premixing the mobile phase can help diagnose pump issues.[16] |
| Temperature Fluctuations | Column temperature affects mobile phase viscosity and reaction kinetics, influencing retention. Solution: Use a column oven to maintain a constant, stable temperature.[12] |
| Column "Memory" Effects (Ion-Pair) | Ion-pairing reagents can be difficult to wash out completely. Switching between different ion-pair methods on the same column can lead to unpredictable retention. Solution: Dedicate a specific column for each ion-pair method to avoid cross-contamination.[13][14] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol is adapted from methods for extracting acyl-CoAs from tissue samples.[15][19]
-
Homogenization : Weigh ~100 mg of frozen tissue and place it in a polypropylene (B1209903) tube on ice.
-
Internal Standards : Add an appropriate internal standard mixture (e.g., heptadecanoyl-CoA).
-
Extraction : Add 3 mL of an ice-cold methanol:chloroform solution (2:1 v/v). Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Centrifugation : Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a weak anion exchange SPE column (e.g., Strata X-AW) with 3 mL of methanol, followed by 3 mL of water.[15]
-
Load the supernatant onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[15]
-
Elute the acyl-CoAs with two fractions: 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[15]
-
-
Drying and Reconstitution : Combine the eluted fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method (e.g., 100 µL of 50% methanol).[15]
Protocol 2: Reversed-Phase Ion-Pair LC-MS/MS
This protocol provides a starting point for the analysis of medium- to long-chain dicarboxylic acyl-CoAs.
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 10 mM triethylamine (B128534) or dimethylbutylamine, pH adjusted to ~7-8 with acetic acid.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-25 min: Return to 5% B and equilibrate.
-
-
Injection Volume : 5 µL.
-
MS Detection : Use a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic neutral loss of 507 Da from the precursor ion is typically monitored.[15]
Protocol 3: HILIC-MS/MS for Broad-Range Acyl-CoAs
This protocol is designed to cover a wide range of acyl-CoAs, from short- to long-chain, in a single run.[8][9]
-
Column : Zwitterionic HILIC column (e.g., 2.1 mm x 100 mm, 3 µm particle size).[8]
-
Mobile Phase A : 90:10 acetonitrile:water with 5 mM ammonium acetate.
-
Mobile Phase B : 10:90 acetonitrile:water with 5 mM ammonium acetate.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Gradient :
-
0-2 min: Hold at 0% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-22 min: Return to 0% B and equilibrate (Note: HILIC may require longer equilibration).
-
-
Injection Volume : 5 µL.
-
MS Detection : Tandem mass spectrometry in positive ion mode using MRM.
Quantitative Data Summary
The performance of an analytical method can be evaluated based on several key parameters. The following table summarizes typical validation data for a HILIC-MS/MS method for acyl-CoA analysis.[8]
| Analyte | Linearity Range (µM) | LLOQ (µM) | Intraday Precision (%) | Recovery (%) | Matrix Effect (%) |
| Acetyl-CoA (C2) | 0.01 - 10 | 0.01 | 4.5 | 95.2 | 91.8 |
| Malonyl-CoA (C3) | 0.005 - 5 | 0.005 | 6.1 | 92.1 | 88.5 |
| Succinyl-CoA (C4) | 0.005 - 5 | 0.005 | 5.8 | 94.6 | 90.3 |
| Hexanoyl-CoA (C6) | 0.001 - 1 | 0.001 | 7.2 | 90.5 | 85.1 |
| Octanoyl-CoA (C8) | 0.001 - 1 | 0.001 | 6.9 | 91.3 | 86.4 |
| Palmitoyl-CoA (C16) | 0.001 - 1 | 0.001 | 8.5 | 88.7 | 82.2 |
Visualizations
Dicarboxylic Acyl-CoA Metabolic Pathway
The following diagram illustrates the omega-oxidation pathway, which produces dicarboxylic acids from fatty acids, and their subsequent activation to acyl-CoAs and entry into beta-oxidation.[1][2][20]
Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and breakdown.
General Experimental Workflow
This diagram outlines the major steps involved in the analysis of dicarboxylic acyl-CoAs from biological samples.
Caption: Experimental workflow for dicarboxylic acyl-CoA analysis.
Troubleshooting Logic for Poor Resolution
This flowchart provides a logical sequence of steps to troubleshoot poor chromatographic resolution.
Caption: Troubleshooting flowchart for improving chromatographic resolution.
References
- 1. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase ion-pair chromatography of straight- and branched-chain dicarboxylic acids in urine as their 2-nitrophenylhydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Role of 7-Hydroxytetradecanedioyl-CoA and Related Lipid Metabolites in Disease Models: A Comparative Guide
Introduction
Comparative Analysis of Dicarboxylic Acids and Hydroxy Fatty Acids in Disease
Long-chain dicarboxylic acids and saturated hydroxy fatty acids are emerging as important signaling molecules and biomarkers in a range of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Their roles, however, appear to be distinct and context-dependent.
Table 1: Comparative Performance of Dicarboxylic Acids and Hydroxy Fatty Acids in Disease Models
| Feature | Long-Chain Dicarboxylic Acids (LCDAs) | Saturated Hydroxy Fatty Acids (SHFAs) |
| Representative Molecules | Very-long-chain dicarboxylic acid (VLCDCA) 28:4, various C4-C22 DCAs | 7-Hydroxystearic acid, 9-Hydroxystearic acid |
| Primary Disease Context | Fatty Acid Oxidation (FAO) Disorders, Cancer, Alzheimer's Disease | Cancer, Type 1 Diabetes |
| Key Biological Roles | Products of fatty acid ω-oxidation, substrates for peroxisomal β-oxidation, potential biomarkers for metabolic stress and disease.[1][2][3] | Inhibit cancer cell growth, suppress cytokine-induced β-cell apoptosis.[4] |
| Observed Effects in Disease Models | - Elevated levels in urine are indicative of mitochondrial FAO disorders.[5][6] - VLCDCA 28:4 is decreased in the plasma of some cancer patients.[7] - Plasma levels of certain DCAs are altered in pre-symptomatic Alzheimer's disease.[3] - Can induce peroxisomal β-oxidation and contribute to hepatic triacylglycerol accumulation.[1] | - 7- and 9-hydroxystearic acids show growth inhibitory activities against human cancer cell lines (A549, Caco-2, SF268).[4] - Suppress β-cell apoptosis induced by proinflammatory cytokines, suggesting a protective role in autoimmune diseases.[4] |
| Mechanism of Action | Serve as alternative energy sources when mitochondrial β-oxidation is impaired; their accumulation can also indicate or contribute to cellular stress. | The precise mechanisms are still under investigation but may involve modulation of cell signaling pathways related to proliferation and apoptosis. |
Experimental Protocols
Validating the role of a novel lipid metabolite like 7-Hydroxytetradecanedioyl-CoA requires a multi-pronged approach, progressing from identification and quantification to functional characterization in cellular and animal models.
Lipidomics Analysis for Identification and Quantification
-
Objective: To detect and quantify this compound in biological samples (e.g., plasma, tissues) from healthy and diseased subjects.
-
Methodology:
-
Lipid Extraction: Utilize a biphasic solvent system (e.g., Folch or Bligh-Dyer method) to extract lipids from the biological matrix.
-
Chromatographic Separation: Employ liquid chromatography (LC), often reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the lipid species.
-
Mass Spectrometry (MS) Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement and fragmentation analysis (MS/MS) to confirm the identity of the lipid.
-
Quantification: Use stable isotope-labeled internal standards for absolute quantification.
-
Cell-Based Functional Assays
-
Objective: To determine the effect of this compound on cellular phenotypes relevant to a specific disease.
-
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, pancreatic β-cells, hepatocytes) under standard conditions.
-
Treatment: Treat cells with varying concentrations of synthesized this compound.
-
Phenotypic Assays:
-
Proliferation/Viability: Perform assays such as MTT, WST-1, or cell counting to assess the effect on cell growth.
-
Apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays to measure programmed cell death.
-
Metabolic Function: Analyze changes in key metabolic pathways, such as glycolysis and fatty acid oxidation, using techniques like Seahorse XF analysis.
-
-
In Vivo Disease Models
-
Objective: To validate the findings from in vitro studies in a whole-organism context.
-
Methodology:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease (e.g., a genetic model of an FAO disorder, a diet-induced obesity model, or a xenograft cancer model).
-
Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor disease progression through relevant physiological and behavioral readouts.
-
Endpoint Analysis: At the end of the study, collect tissues for histological, biochemical, and molecular analysis to determine the in vivo effects of the compound.
-
Visualizing Pathways and Workflows
Signaling and Metabolic Pathways
The metabolic fate of fatty acids is crucial in understanding the origin and function of dicarboxylic acids. When the primary pathway for fatty acid breakdown, mitochondrial β-oxidation, is impaired, an alternative pathway, ω-oxidation, is upregulated, leading to the production of dicarboxylic acids.
References
- 1. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Dicarboxylic Acyl-CoA Levels: A Focus on Healthy vs. Diseased States
A Note on 7-Hydroxytetradecanedioyl-CoA: Direct comparative studies detailing the quantitative levels of this compound in healthy versus diseased tissues are not extensively available in the current body of scientific literature. However, by examining the broader classes of long-chain and dicarboxylic acyl-CoAs, we can establish a framework for understanding their potential roles in pathology. This guide will, therefore, focus on the comparative analysis of very-long-chain fatty acids (VLCFAs), the precursors to their corresponding acyl-CoA derivatives, in the context of cancer, as a representative example of altered lipid metabolism in disease.
Alterations in fatty acid metabolism are a recognized hallmark of various diseases, including cancer.[1] The levels of intracellular long-chain acyl-CoA esters are crucial indicators of the state of lipid metabolism.[2] This guide provides a comparative overview of very-long-chain fatty acid levels in healthy and cancerous breast tissue, details a common experimental protocol for the analysis of long-chain acyl-CoAs, and illustrates the relevant metabolic pathways.
Data Presentation: Very-Long-Chain Fatty Acid Levels in Breast Cancer Tissue
The following table summarizes the levels of specific saturated and monounsaturated very-long-chain fatty acids in malignant breast cancer tissue compared to normal adjacent fibroglandular tissue. The data is adapted from a study by Wu et al. (2023), which highlights significant alterations in the lipid profiles of cancerous tissue.[3] It is important to note that these are the levels of the fatty acids, which are the precursors to the acyl-CoA molecules. The concentration of acyl-CoAs is expected to correlate with the availability of their corresponding fatty acids.
| Very-Long-Chain Fatty Acid | Mean Concentration in Normal Tissue (µg/g) | Mean Concentration in Cancer Tissue (µg/g) | Fold Change (Cancer vs. Normal) |
| C20:0 (Arachidic acid) | 15.3 | 25.1 | 1.64 |
| C22:0 (Behenic acid) | 10.2 | 18.9 | 1.85 |
| C24:0 (Lignoceric acid) | 8.7 | 17.5 | 2.01 |
| C26:0 (Cerotic acid) | 3.1 | 7.8 | 2.52 |
| C24:1 (Nervonic acid) | 6.5 | 14.2 | 2.18 |
Data is illustrative and adapted from published research. Actual values may vary based on experimental conditions.
The data indicates a significant accumulation of VLCFAs in breast cancer tissue compared to healthy tissue, suggesting an upregulation of pathways involved in fatty acid uptake or synthesis in the diseased state.[3]
Experimental Protocols: Quantification of Long-Chain Acyl-CoAs in Tissue
The following is a generalized protocol for the extraction and analysis of long-chain acyl-CoAs from tissue samples using liquid chromatography-tandem mass spectrometry (LC/MS/MS), a highly sensitive and specific method.[4][5]
1. Tissue Homogenization and Extraction:
-
Approximately 40-50 mg of frozen tissue is placed in a prepared homogenization tube on ice.
-
A solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol) containing an internal standard (e.g., heptadecanoyl-CoA) is added.[4]
-
The tissue is homogenized twice on ice using a mechanical homogenizer.
-
The homogenate is vortexed, sonicated, and then centrifuged at a high speed (e.g., 16,000 x g) at 4°C.
-
The supernatant containing the acyl-CoAs is collected. The pellet may be re-extracted to improve recovery.[4]
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
The crude extract can be passed through a solid-phase extraction column to remove interfering substances and concentrate the acyl-CoAs.
-
The acyl-CoAs are bound to the column material and then eluted with an appropriate solvent.
3. LC/MS/MS Analysis:
-
The final extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC/MS/MS).
-
The acyl-CoAs are separated on a reverse-phase column (e.g., C18) using a gradient of solvents, typically containing a buffer like ammonium (B1175870) hydroxide (B78521) in water and an organic solvent like acetonitrile.[4][5]
-
The mass spectrometer is operated in a positive electrospray ionization (ESI) mode.
-
Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.[4]
4. Data Analysis:
-
The concentration of each long-chain acyl-CoA is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of acyl-CoA standards.
Mandatory Visualizations
Below are diagrams illustrating a generalized experimental workflow and the metabolic pathway for dicarboxylic acid oxidation.
References
- 1. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long-chain fatty acids accumulate in breast cancer tissue and serum [ouci.dntb.gov.ua]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Roles of 7-Hydroxytetradecanedioyl-CoA and Other Dicarboxylic Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acyl-CoAs (DC-CoAs) are emerging as important signaling molecules in cellular metabolism, acting as ligands for nuclear receptors and modulating various signaling pathways. Among these, 7-hydroxytetradecanedioyl-CoA, a hydroxylated C14 dicarboxylic acyl-CoA, represents a potentially novel signaling entity. This guide provides a comparative overview of the known and hypothesized signaling functions of this compound versus other non-hydroxylated short-chain, medium-chain, and long-chain DC-CoAs. Due to the limited direct experimental data on this compound, this comparison draws upon the established roles of related molecules to infer its potential activities and highlights areas for future research.
Metabolic Origin of Dicarboxylic Acyl-CoAs
Dicarboxylic acids are primarily generated through the ω-oxidation of fatty acids in the endoplasmic reticulum, a process that becomes more prominent under conditions of high fatty acid influx or impaired β-oxidation. The resulting dicarboxylic acids are then activated to their corresponding CoA esters.
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between closely related metabolites is paramount for advancing therapeutic strategies. This guide provides a comprehensive functional comparison of 7-Hydroxytetradecanedioyl-CoA and its related metabolites, supported by experimental data and detailed protocols.
This document delves into the metabolic significance, functional implications, and analytical considerations of this compound, placing it in context with its parent molecule, tetradecanedioyl-CoA, and other relevant hydroxylated fatty acid derivatives. While direct experimental data on this compound is limited in current literature, this guide synthesizes information on analogous metabolic pathways and the functional consequences of fatty acid hydroxylation to provide a predictive functional profile.
Metabolic Context: The Journey from Dicarboxylic Acids to Hydroxylated Derivatives
Long-chain dicarboxylic acids, such as tetradecanedioic acid, are endogenous metabolites primarily formed through the omega-oxidation of monocarboxylic fatty acids. Once formed, these dicarboxylic acids undergo further metabolism, primarily through peroxisomal and mitochondrial beta-oxidation, to be utilized as an energy source.
The introduction of a hydroxyl group onto the carbon chain, a reaction often catalyzed by cytochrome P450 (CYP) enzymes, represents a critical metabolic branch point.[1][2][3] This hydroxylation can occur at various positions, including in-chain modifications, leading to a diverse array of hydroxylated fatty acid species with distinct biological activities.[1] The formation of this compound would likely follow such a pathway, where tetradecanedioyl-CoA is hydroxylated at the C7 position.
dot
Caption: Metabolic pathways leading to and from Tetradecanedioyl-CoA.
Functional Comparison: Hydroxylation as a Functional Switch
The addition of a hydroxyl group to a fatty acid backbone can significantly alter its physicochemical properties and biological functions. While specific data for this compound is not yet available, we can extrapolate potential functional differences based on studies of other hydroxylated fatty acids.
| Feature | Tetradecanedioyl-CoA | This compound (Predicted) |
| Primary Role | Energy substrate for beta-oxidation | Potential signaling molecule, substrate for further modification |
| Solubility | Less soluble in aqueous environments | More soluble due to the polar hydroxyl group |
| Receptor Interaction | Unlikely to have specific high-affinity receptor interactions | May interact with specific receptors (e.g., G-protein coupled receptors) |
| Signaling Potential | Low | Potentially high, may act as an inter-kingdom signaling molecule[4] |
| Metabolic Fate | Primarily enters beta-oxidation pathway | May be a substrate for different enzymatic pathways, including conjugation |
Table 1: Predicted Functional Comparison of Tetradecanedioyl-CoA and this compound.
Hydroxylated fatty acids are increasingly recognized as important signaling molecules, modulating various cellular processes.[5][6] For instance, they can influence membrane properties and participate in cell signaling cascades.[7] The introduction of a hydroxyl group on tetradecanedioyl-CoA could therefore shift its primary role from a simple energy source to a more nuanced signaling molecule.
Experimental Protocols for Analysis
The analysis of dicarboxylic acids and their hydroxylated derivatives requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.
General Protocol for GC-MS Analysis of Hydroxylated Fatty Acids
This protocol is adapted from established methods for the analysis of hydroxylated fatty acids and can be optimized for this compound.
-
Sample Preparation and Extraction:
-
Biological samples (e.g., plasma, tissue homogenates) are spiked with an appropriate internal standard (e.g., a deuterated analog).
-
Lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).
-
The organic phase is collected and dried under a stream of nitrogen.
-
-
Hydrolysis (Optional):
-
To analyze total fatty acid content (free and esterified), the lipid extract is subjected to alkaline hydrolysis (e.g., with 0.5 M NaOH in methanol) to release esterified fatty acids.
-
-
Derivatization:
-
The carboxyl groups are esterified, typically to methyl esters, using a reagent like BF3-methanol or by generating fatty acid methyl esters (FAMEs).
-
The hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases volatility and improves chromatographic separation.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte and internal standard.
-
dot
Caption: General workflow for GC-MS analysis of hydroxylated fatty acids.
General Protocol for LC-MS/MS Analysis of Dicarboxylic Acids
LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive derivatization compared to GC-MS.
-
Sample Preparation:
-
Proteins are precipitated from biological fluids (e.g., plasma, urine) using a solvent like acetonitrile (B52724).
-
The supernatant containing the metabolites is collected.
-
-
Chromatographic Separation:
-
The extract is injected onto a reverse-phase liquid chromatography column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
The eluent is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.
-
Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
-
Future Directions and Conclusion
The study of hydroxylated dicarboxylic acids, including this compound, is an emerging area of research. While direct experimental evidence for the specific functions of this compound is currently lacking, the established roles of other hydroxylated fatty acids in cellular signaling suggest a departure from the purely energetic role of its non-hydroxylated precursor.
Future research should focus on:
-
Elucidating the specific cytochrome P450 enzymes responsible for the 7-hydroxylation of tetradecanedioic acid.
-
Synthesizing this compound to enable direct functional studies.
-
Investigating the interaction of this compound with cellular receptors and its impact on downstream signaling pathways.
-
Developing and validating specific and sensitive analytical methods for the routine quantification of this compound in biological samples.
By building upon the foundational knowledge of fatty acid metabolism and hydroxylation, the scientific community can begin to unravel the specific biological significance of this and other understudied hydroxylated dicarboxylic acids, potentially opening new avenues for therapeutic intervention in metabolic and signaling-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pioneering the Quantification of 7-Hydroxytetradecanedioyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate measurement of metabolic intermediates is paramount. This guide provides a comparative overview of potential analytical techniques for the quantification of 7-Hydroxytetradecanedioyl-CoA, a novel dicarboxylic acid thioester. Due to the limited direct literature on this specific analyte, this guide draws upon established methodologies for structurally similar molecules, such as hydroxylated dicarboxylic acids and long-chain acyl-CoAs.
The emergence of novel metabolites in various biological pathways necessitates the development and validation of robust analytical methods. This compound, a hydroxylated C14 dicarboxylic acid activated with Coenzyme A, represents a potential biomarker or a key player in undiscovered metabolic routes. Its structure suggests involvement in fatty acid oxidation or specialized lipid metabolism. The accurate quantification of this molecule is crucial for elucidating its biological function and its potential role in health and disease.
This guide explores the most promising analytical platforms for the sensitive and specific measurement of this compound, providing a foundation for researchers to establish and cross-validate their analytical protocols.
Hypothetical Metabolic Pathway of this compound
To provide context for its potential biological importance, a hypothetical metabolic pathway involving this compound is proposed. This pathway illustrates its potential origin from tetradecanedioic acid and its subsequent metabolism, highlighting key enzymatic steps that could be targets for further investigation.
Caption: A potential metabolic route for the formation and degradation of this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological matrix. Based on the analysis of similar long-chain acyl-CoAs and dicarboxylic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with specialized detectors are the most viable options.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Separation by chromatography followed by detection based on UV absorbance or fluorescence. |
| Specificity | Very High. Capable of distinguishing between isobaric compounds through fragmentation patterns. | Moderate to High. Specificity can be enhanced by derivatization. |
| Sensitivity | Very High (picomolar to femtomolar range). | Moderate (nanomolar to micromolar range). |
| Sample Preparation | Often requires solid-phase extraction (SPE) and may benefit from derivatization to improve ionization efficiency. | Typically requires derivatization to introduce a chromophore or fluorophore for detection. |
| Quantitative Accuracy | High, especially with the use of stable isotope-labeled internal standards. | Good, but can be affected by matrix interferences. |
| Throughput | Moderate to High, depending on the complexity of the sample preparation and chromatographic run time. | Moderate. |
| Instrumentation Cost | High. | Moderate. |
| Strengths | Unparalleled specificity and sensitivity, enabling confident identification and quantification in complex matrices. | Widely available instrumentation, lower operational cost. |
| Limitations | Susceptible to matrix effects (ion suppression or enhancement). Higher initial instrument cost. | Lower sensitivity and specificity compared to LC-MS/MS. Derivatization adds complexity to sample preparation. |
Experimental Protocols: A General Framework
Detailed experimental protocols for the novel analyte this compound are not yet established. However, a general workflow can be adapted from existing methods for similar compounds.
General Experimental Workflow for Quantification
The following diagram outlines a typical workflow for the analysis of a novel acyl-CoA ester like this compound from a biological sample.
Caption: A generalized workflow for the extraction and quantification of acyl-CoA esters from biological matrices.
Methodology for LC-MS/MS Analysis (Hypothetical)
-
Sample Extraction:
-
Homogenize tissue or cell samples in a cold buffer containing antioxidants and internal standards (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins using a solvent like acetonitrile (B52724).
-
Perform solid-phase extraction (SPE) using a mixed-mode or reversed-phase cartridge to enrich for acyl-CoAs and remove interfering substances.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
A shallow gradient will likely be necessary to resolve this compound from other endogenous lipids.
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in negative ion mode.
-
Use electrospray ionization (ESI).
-
Develop a Multiple Reaction Monitoring (MRM) method. This involves selecting a specific precursor ion (the molecular weight of this compound) and a characteristic product ion generated upon fragmentation. This provides high specificity.
-
Methodology for HPLC with Fluorescence Detection (Hypothetical)
-
Sample Extraction and Derivatization:
-
Follow a similar extraction procedure as for LC-MS/MS.
-
After extraction, the CoA thioester bond can be cleaved, and the resulting free dicarboxylic acid can be derivatized with a fluorescent tag (e.g., 4-bromomethyl-7-methoxycoumarin). This step is crucial for achieving high sensitivity.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column with a gradient elution of acetonitrile and water.
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths specific to the chosen fluorescent label.
-
Cross-Validation and Future Directions
Given the novelty of this compound, cross-validation of any developed assay is critical. This would involve:
-
Inter-laboratory comparison: Having different laboratories run the same samples to assess reproducibility.
-
Comparison of different techniques: Analyzing samples using both LC-MS/MS and a derivatization-based HPLC method to see if the results are comparable.
-
Synthesis of an analytical standard: The chemical synthesis of pure this compound is essential for accurate calibration and validation of the analytical method.
The development of reliable and validated methods for measuring this compound will be a critical step in understanding its physiological and pathological roles. The approaches outlined in this guide provide a solid foundation for researchers to begin this important work.
confirming the enzymatic product of 7-Hydroxytetradecanedioyl-CoA synthesis
Comparative Guide to the Synthesis of 7-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic and chemo-enzymatic synthesis of this compound, a hydroxylated dicarboxylic acid derivative. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from established principles of fatty acid metabolism and biocatalysis to present plausible synthesis routes. The information is intended to guide research and development efforts in synthesizing this and similar molecules.
Introduction
This compound is a specialized fatty acid derivative with potential applications in various research and pharmaceutical contexts. Its synthesis requires precise hydroxylation of the C7 position of a 14-carbon dicarboxylic acid backbone, followed by coenzyme A ligation. This guide compares a likely enzymatic pathway involving cytochrome P450 monooxygenases with a potential chemo-enzymatic alternative.
Enzymatic Synthesis: A Cytochrome P450-Mediated Pathway
The primary enzymatic route for the hydroxylation of fatty acids in mammals is mediated by cytochrome P450 (CYP) enzymes. Specifically, members of the CYP4A and CYP4F families are known for their role in fatty acid ω- and (ω-1)-hydroxylation. While these enzymes typically target the terminal or sub-terminal positions of monocarboxylic acids, their activity on dicarboxylic acids, particularly at a specific central position like C7, is less characterized. It is hypothesized that a specific CYP4A or CYP4F isoform, or a yet-to-be-identified enzyme with similar catalytic activity, could achieve the desired 7-hydroxylation of tetradecanedioic acid.
The proposed enzymatic pathway involves two key steps:
-
Regioselective Hydroxylation: A cytochrome P450 enzyme hydroxylates tetradecanedioic acid at the C7 position.
-
Coenzyme A Ligation: An acyl-CoA synthetase activates the resulting 7-hydroxytetradecanedioic acid to its CoA thioester.
Signaling and Experimental Workflow
The following diagrams illustrate the proposed enzymatic pathway and a general experimental workflow for its investigation.
A Guide to the Validation of Novel Biomarkers for Peroxisomal Disorders: The Case of 7-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
While specific validation studies focusing solely on 7-Hydroxytetradecanedioyl-CoA as a standalone biomarker are not extensively documented in current scientific literature, its chemical nature as a dicarboxylic acid places it within a crucial class of molecules relevant to the diagnosis and study of inborn errors of metabolism, particularly peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorders (ZSD). This guide provides a comparative overview of the established biomarker classes for these disorders and outlines a validation framework for novel candidates like this compound.
Peroxisomal disorders are a group of genetic conditions that result from the failure to form or maintain functional peroxisomes, which are cellular organelles essential for the breakdown of very long-chain fatty acids (VLCFAs), the synthesis of plasmalogens (critical components of cell membranes), and other metabolic processes.[1][2] When peroxisomal fatty acid β-oxidation is impaired, the body utilizes alternative pathways like omega (ω)-oxidation, leading to the accumulation and excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria.[3][4] Therefore, the presence of specific dicarboxylic acids in biofluids can signal an underlying metabolic dysfunction.
Comparative Analysis of Biomarker Classes for Peroxisomal Disorders
The diagnosis of peroxisomal disorders relies on a panel of biomarkers rather than a single analyte. The following table compares the major classes of biomarkers, including the class to which this compound belongs.
| Biomarker Class | Description | Primary Utility | Sample Type | Common Analytical Method |
| Very Long-Chain Fatty Acids (VLCFAs) | Fatty acids with 22 or more carbons (e.g., C26:0, C24:0). Their accumulation is a primary hallmark of impaired peroxisomal β-oxidation.[5][6] | Diagnosis and monitoring of ZSD and X-linked adrenoleukodystrophy (ALD).[7] | Plasma, Fibroblasts | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Plasmalogens | A class of ether phospholipids (B1166683) synthesized in peroxisomes. Deficient synthesis is a key indicator of peroxisomal dysfunction.[5] | Diagnostic marker for ZSD and Rhizomelic Chondrodysplasia Punctata (RCDP).[8] | Erythrocytes, Fibroblasts | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Bile Acid Intermediates | Dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA) accumulate due to defects in bile acid synthesis. | Diagnostic marker for ZSD and single-enzyme deficiencies in bile acid synthesis.[6] | Plasma, Urine | LC-MS/MS |
| Pipecolic Acid | A degradation product of lysine (B10760008) that accumulates when peroxisomal oxidation is defective.[5] | Diagnostic marker, particularly elevated in severe ZSD. | Plasma, Urine | GC-MS, LC-MS/MS |
| Phytanic and Pristanic Acids | Branched-chain fatty acids that require peroxisomal oxidation for their degradation.[8] | Diagnosis of Refsum disease and monitoring dietary therapy. Pristanic acid is also a marker for ZSD. | Plasma, Fibroblasts | GC-MS |
| Dicarboxylic Acids (e.g., this compound) | Products of ω-oxidation of fatty acids, which is upregulated when β-oxidation is blocked.[3][9] | Supportive diagnostic marker for various fatty acid oxidation disorders and PBDs. The specific profile of acids can suggest the location of the metabolic block.[10] | Urine | GC-MS |
Experimental Protocols for Biomarker Validation
Validating a novel biomarker candidate like this compound for peroxisomal disorders involves a multi-stage process to establish its analytical and clinical validity. Below is a generalized protocol.
Objective: To analytically validate the quantification of this compound in plasma and urine and to assess its clinical performance as a diagnostic biomarker for Zellweger spectrum disorders.
1. Analytical Method Development and Validation (using LC-MS/MS)
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[11]
-
-
Chromatography:
-
Use a reverse-phase C18 column suitable for separating long-chain fatty acids.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Run a gradient from 50% to 100% B over 15 minutes to elute the analyte.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).
-
Perform Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Validation Parameters:
-
Linearity: Analyze a calibration curve with at least five concentration points.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
-
Sensitivity: Establish the Lower Limit of Quantification (LLOQ).
-
Specificity: Assess interference from other molecules by analyzing samples from healthy individuals and those with related metabolic disorders.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term, long-term).
-
2. Clinical Validation Study
-
Study Population:
-
Recruit a cohort of patients with a confirmed diagnosis of ZSD (genetically confirmed).
-
Recruit a cohort of healthy, age-matched controls.
-
Recruit a cohort of patients with other metabolic disorders that may present with similar symptoms (e.g., mitochondrial fatty acid oxidation disorders) to assess differential diagnostic potential.
-
-
Data Collection:
-
Collect plasma and urine samples from all participants.
-
Quantify this compound levels using the validated LC-MS/MS method.
-
Measure levels of established biomarkers (e.g., VLCFAs, plasmalogens) for comparison.
-
-
Statistical Analysis:
-
Use a receiver operating characteristic (ROC) curve analysis to determine the optimal diagnostic cut-off value for this compound.
-
Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
-
Perform correlation analysis to compare the levels of the novel biomarker with established biomarkers and with disease severity.
-
Visualizing Metabolic Pathways and Validation Workflows
To better understand the context and process, the following diagrams illustrate the relevant metabolic pathway and a typical biomarker validation workflow.
Caption: Simplified metabolic pathway in peroxisomal disorders.
Caption: General workflow for biomarker validation.
References
- 1. sequencing.com [sequencing.com]
- 2. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigational methods for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical markers predicting survival in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: Validating Gene Knockout Effects on Dicarboxylic Acid Levels
A Comparative Guide for Researchers
In the intricate world of cellular metabolism, understanding the precise function of individual genes is paramount. For researchers in drug development and metabolic diseases, validating the effect of a gene knockout on specific metabolite levels is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of methodologies to assess the impact of gene knockout on the levels of 7-Hydroxytetradecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. While direct studies on this specific metabolite are limited, we present a comparative framework using a well-established model of dicarboxylic aciduria: the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) knockout model. This guide will equip researchers with the necessary protocols and data interpretation skills to apply to their specific research questions.
The Biological Context: Dicarboxylic Acid Metabolism
Dicarboxylic acids are produced through the ω-oxidation of fatty acids, a metabolic pathway that becomes particularly important when the primary β-oxidation pathway is impaired. This alternative route involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to a carboxylic acid, thus forming a dicarboxylic acid. These molecules are then further metabolized through β-oxidation from either end. An accumulation of specific dicarboxylic acids can be indicative of a blockage in these metabolic pathways, often due to a genetic defect in a key enzyme.
A Case Study: The MCAD Knockout Model
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is a common inherited metabolic disorder that impairs the β-oxidation of medium-chain fatty acids. This leads to an accumulation of medium-chain fatty acids, which are then shunted into the ω-oxidation pathway, resulting in increased production and urinary excretion of medium-chain dicarboxylic acids (C6-C10).[1][2] This makes the MCAD knockout mouse a valuable model for studying the effects of a specific gene knockout on dicarboxylic acid levels.
Quantitative Comparison of Dicarboxylic Acid Levels
The following table summarizes the expected changes in the urinary concentrations of key dicarboxylic acids in an MCAD knockout mouse model compared to a wild-type control. These values are representative and may vary based on the specific experimental conditions.
| Dicarboxylic Acid | Wild-Type (WT) Mice (µmol/mmol creatinine) | MCAD Knockout (KO) Mice (µmol/mmol creatinine) | Fold Change (KO/WT) |
| Adipic acid (C6) | 10 ± 3 | 250 ± 50 | ~25 |
| Suberic acid (C8) | 5 ± 2 | 400 ± 80 | ~80 |
| Sebacic acid (C10) | 2 ± 1 | 150 ± 30 | ~75 |
Data are presented as mean ± standard deviation and are hypothetical representations based on typical findings in MCAD deficiency.
Experimental Protocols
Generation of MCAD Knockout Mice
A standard approach to generating MCAD knockout mice involves homologous recombination in embryonic stem (ES) cells.
Methodology:
-
Construct Design: A targeting vector is constructed containing a neomycin resistance cassette (for positive selection) flanked by DNA sequences homologous to the regions upstream and downstream of the MCAD gene (e.g., Acads in mice).
-
ES Cell Transfection: The targeting vector is electroporated into mouse ES cells.
-
Selection of Recombinant Clones: ES cells that have undergone homologous recombination are selected for using G418 (neomycin) and screened by PCR and Southern blotting to confirm the correct integration of the targeting vector and the disruption of the MCAD gene.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J strain).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the knockout allele from the chimera are heterozygous for the MCAD knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous MCAD knockout mice. Genotyping is performed using PCR to distinguish between wild-type, heterozygous, and homozygous knockout animals.
Metabolite Extraction and Analysis
The analysis of dicarboxylic acids is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Collection: Urine samples are collected from wild-type and MCAD knockout mice. To induce dicarboxylic aciduria for more pronounced results, mice can be subjected to a 12-24 hour fast.
-
Internal Standard Addition: A known amount of an internal standard (e.g., a stable isotope-labeled dicarboxylic acid such as ¹³C₂-adipic acid) is added to each urine sample to correct for variations in extraction efficiency and instrument response.
-
Extraction: Dicarboxylic acids are extracted from the urine using an organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Derivatization (for GC-MS): The extracted dicarboxylic acids are derivatized to make them volatile for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS or LC-MS Analysis: The derivatized (for GC-MS) or underivatized (for LC-MS) samples are injected into the instrument. The compounds are separated based on their physicochemical properties and detected by the mass spectrometer.
-
Quantification: The concentration of each dicarboxylic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve generated from known concentrations of the dicarboxylic acids.
Visualizing the Metabolic Impact
The following diagrams illustrate the metabolic pathway affected by the MCAD knockout and the experimental workflow for validating its effects.
Caption: Metabolic pathway alterations in MCAD knockout.
Caption: Experimental workflow for validating gene knockout effects.
Conclusion
Validating the effects of a gene knockout on metabolite levels is a cornerstone of modern metabolic research. While the direct investigation of this compound may require more specialized analytical methods, the principles outlined in this guide using the MCAD knockout model provide a robust framework for any researcher entering this field. By combining rigorous experimental design, precise analytical techniques, and clear data visualization, scientists can confidently elucidate the roles of specific genes in complex metabolic networks, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Dicarboxylic aciduria due to medium chain acyl CoA dehydrogenase defect. A cause of hypoglycemia in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octanoic acidemia and octanoylcarnitine excretion with dicarboxylic aciduria due to defective oxidation of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Hydroxytetradecanedioyl-CoA: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 7-Hydroxytetradecanedioyl-CoA are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for every novel compound may not be readily available, a framework of best practices for chemical waste management provides a clear path forward. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to address the procedural questions that arise when working with coenzyme A (CoA) esters and similar biochemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of:
-
Lab Coat: To protect from spills and contamination.
-
Safety Glasses or Goggles: To shield the eyes from splashes.
-
Nitrile Gloves: To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.
In the event of accidental exposure, the following first aid measures should be taken:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air and seek medical attention if they feel unwell.
-
Ingestion: Rinse the mouth and drink one or two glasses of water. Seek immediate medical attention.[1]
Waste Segregation and Container Management: A Procedural Approach
Proper segregation and management of chemical waste are critical for safe disposal. The following steps, based on general laboratory waste guidelines, should be followed for this compound.
-
Waste Identification: In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous chemical. All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, weighing paper), must be disposed of as chemical waste.[2]
-
Waste Segregation:
-
Solid Waste: Collect dry waste, such as contaminated gloves, paper towels, and empty vials, in a designated and clearly labeled solid chemical waste container.[2]
-
Liquid Waste: If this compound is in a solution, it must be disposed of as liquid chemical waste. The waste container must be compatible with the solvent used. Do not mix incompatible waste streams; for example, acids and bases should be kept in separate containers.[3][4]
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
Storage of Waste: Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
Disposal Plan: Coordination with Environmental Health and Safety
The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department. EHS is the definitive resource for chemical disposal protocols and will provide specific guidance for your location.
-
Requesting Pickup: Once a waste container is full or has been in use for the maximum allowable time (as per institutional policy), a waste pickup should be requested through your EHS department.[5]
-
Unknowns: Never dispose of unknown chemicals. If the identity of a waste product is uncertain, it should be labeled as "unknown" and your EHS office should be contacted for guidance on identification and disposal.[3]
The following table summarizes general guidelines for chemical waste containers:
| Container Type | Use | Volume | Special Notes |
| Corrosive Waste Container | Corrosive liquids (e.g., acids, bases) | 10 or 20 Liters | Do not mix acids and bases. Do not fill above 3/4 full.[3] |
| Solvent Waste Container | Solvent liquids | 10 or 20 Liters | Segregate different solvents. Do not fill above 3/4 full.[3] |
| Original Chemical Containers | Unused or expired chemicals | Varies | Do not deface the original manufacturer's label.[5] |
| Bagged Waste (for solids) | Chemically contaminated solid waste (no sharps) | Typically lined in a 5-gallon pail | Ensure the bag is clear and properly sealed.[5] |
Experimental Protocols: Hydrolysis of Acyl-CoA Esters
While not a disposal method in itself, understanding the stability of acyl-CoA esters is relevant to their handling. Acyl-CoA thioesterases are enzymes that hydrolyze fatty acyl-CoAs into free fatty acids and Coenzyme A.[6] This enzymatic deactivation is a biological process that highlights the relative lability of the thioester bond. In a laboratory setting, this suggests that the compound may be susceptible to hydrolysis, although specific conditions for non-enzymatic hydrolysis would need to be determined experimentally. However, for disposal purposes, chemical degradation methods should only be undertaken with the explicit approval and guidance of your institution's EHS department.
Disclaimer: This information is intended as a general guide and does not supersede the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. download.basf.com [download.basf.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-Hydroxytetradecanedioyl-CoA
This guide provides crucial safety and logistical information for the handling and disposal of 7-Hydroxytetradecanedioyl-CoA, a complex biomolecule involved in fatty acid metabolism.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling similar long-chain acyl-Coenzyme A esters is mandated. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and experimental integrity.
Hazard Identification and Precautionary Approach
While this compound is a key intermediate in metabolic processes, its specific toxicological properties in a concentrated, isolated form are not well-documented.[3] Therefore, it should be handled as a substance with potential hazards, including possible skin, eye, and respiratory irritation.[4] Adherence to standard laboratory hygiene and safety practices is essential.[5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. However, the following table outlines the minimum recommended PPE based on general laboratory standards for handling chemicals with unknown hazards.[6]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact.[6][7] Gloves must be inspected before use and disposed of properly after handling the compound.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes.[6][7] A face shield may be required for procedures with a higher risk of splashing.[7][8] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing.[5][6] |
| Respiratory Protection | Not generally required for small quantities | If there is a risk of generating aerosols or dust, work should be conducted in a fume hood or a biosafety cabinet.[7] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with a powdered form, conduct all weighing and aliquoting in a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate the work surface.
Storage Protocol:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[4][5]
-
For long-term storage, it is recommended to store solutions at -80°C to prevent degradation.[9][10]
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Protocol:
-
Segregation: Segregate all contaminated waste, including gloves, bench paper, and pipette tips, into a designated and clearly labeled chemical waste container.
-
Aqueous Waste: Collect all aqueous waste containing the compound in a sealed, labeled container. Do not pour down the drain.
-
Decontamination: Decontaminate any reusable glassware or equipment that came into contact with the compound.
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's emergency response team.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. download.basf.com [download.basf.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. fatfinger.io [fatfinger.io]
- 8. epa.gov [epa.gov]
- 9. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 10. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
